molecular formula C31H32N2O4 B590018 N-Benzyl Carvedilol-d5

N-Benzyl Carvedilol-d5

Número de catálogo: B590018
Peso molecular: 501.6 g/mol
Clave InChI: FFZGDNBZNMTOCK-GKEZVZEKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzyl Carvedilol-d5, also known as this compound, is a useful research compound. Its molecular formula is C31H32N2O4 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGDNBZNMTOCK-GKEZVZEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Benzyl Carvedilol-d5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl Carvedilol-d5 is a stable isotope-labeled derivative of N-Benzyl Carvedilol, which is a known impurity and metabolite of the widely used beta-blocker, Carvedilol. This deuterated analog serves as an essential internal standard for the quantitative analysis of N-Benzyl Carvedilol in various biological matrices and pharmaceutical formulations. Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensures accuracy and precision by compensating for variations during sample preparation and analysis. This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and analytical methodologies related to this compound.

Physical and Chemical Properties

This compound is characterized as an off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various supplier and chemical information databases.

PropertyValueSource(s)
CAS Number 1329792-68-8[2][3][4]
Molecular Formula C₃₁H₂₇D₅N₂O₄[2]
Molecular Weight 501.63 g/mol [2]
Synonyms 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol[1]
Physical Appearance Off-White Solid[1]
Storage Conditions 2-8°C Refrigerator[1]

Synthesis

A plausible synthetic route for this compound is based on the documented synthesis of N-Benzyl Carvedilol.[6] The key step involves the reaction of 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol with a deuterated form of 2-(2-methoxyphenoxy)-N-benzylethanamine (N-benzyl-d5-ethanamine).

Reaction Scheme:

Synthesis 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol This compound This compound 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol->this compound + 2-(2-methoxyphenoxy)-N-(benzyl-d5)ethanamine 2-(2-methoxyphenoxy)-N-(benzyl-d5)ethanamine 2-(2-methoxyphenoxy)-N-(benzyl-d5)ethanamine->this compound K2CO3, DMF Reflux Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike Spike with This compound (IS) Plasma_Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification Results Concentration Determination Quantification->Results Metabolic_Pathway Carvedilol Carvedilol Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxyphenyl Carvedilol) Carvedilol->Oxidative_Metabolites CYP2D6, CYP2C9 Glucuronide_Conjugates Glucuronide Conjugates Oxidative_Metabolites->Glucuronide_Conjugates UGTs

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl Carvedilol-d5, an isotopic-labeled internal standard crucial for the accurate quantification of N-Benzyl Carvedilol (B1668590), a known impurity of the beta-blocker drug, Carvedilol. This document details the synthetic route, purification, and analytical characterization, and includes a relevant biological pathway for context.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension. During its synthesis and storage, several impurities can form, one of which is N-Benzyl Carvedilol (Impurity C). Regulatory bodies require strict control and monitoring of such impurities. The use of a stable isotope-labeled internal standard, such as this compound, is essential for the precise and accurate quantification of this impurity in pharmaceutical formulations by mass spectrometry-based methods. The deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chemical and physical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is adapted from the known synthesis of N-Benzyl Carvedilol.[1] The key modification is the use of a deuterated starting material, specifically 2-(2-methoxyphenoxy)-N-(benzyl-d5)ethanamine, which is prepared from commercially available benzylamine-d5.

Synthetic Scheme

The overall synthetic scheme involves a two-step process starting from the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) with benzaldehyde-d5 followed by reduction to form the deuterated secondary amine, which is then reacted with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol. A more direct approach, and the one detailed below, utilizes commercially available N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine.

A plausible synthetic route starting from a deuterated benzylamine (B48309) would first involve the synthesis of N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine. However, for the purpose of this guide, we will assume the availability of this intermediate and focus on the final coupling step.

The final step in the synthesis is the nucleophilic substitution reaction between 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine.

Experimental Protocol

Materials:

  • 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol

  • N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water (deionized)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (1.0 eq) in DMF, add N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₃₁H₂₇D₅N₂O₄) is 501.63 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique.

Table 1: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₃₁H₂₇D₅N₂O₄
Molecular Weight501.63
[M+H]⁺502.64

The fragmentation pattern is expected to be similar to that of non-labeled N-Benzyl Carvedilol, with a characteristic fragment ion at m/z 96 corresponding to the deuterated benzyl (B1604629) cation ([C₆D₅CD₂]⁺).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The ¹H NMR spectrum of this compound will be similar to that of N-Benzyl Carvedilol, with the notable absence of signals corresponding to the five protons on the benzyl ring and the two benzylic protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d1HAr-H (Carbazole)
~7.2-7.5m6HAr-H (Carbazole)
~6.8-7.0m4HAr-H (Methoxyphenoxy)
~4.2m1H-CH(OH)-
~4.1t2H-O-CH₂-
~3.8s3H-OCH₃
~2.8-3.0m4H-N-CH₂-CH₂-O-
~2.7d2H-CH(OH)-CH₂-N-
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reverse-phase HPLC method with UV detection is typically employed.

Table 3: HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: Acetonitrile; B: 0.1% Formic acid in Water
GradientTime (min)
0
20
25
30
Flow Rate1.0 mL/min
DetectionUV at 240 nm
Injection Volume10 µL

The purity of this compound should typically be ≥98% for use as an internal standard.

Experimental Workflow and Signaling Pathway

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine) reaction Nucleophilic Substitution (DMF, K2CO3, 80-90°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure N-Benzyl Carvedilol-d5 purification->product ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (1H, 13C) product->nmr hplc HPLC Analysis product->hplc

Caption: Workflow for the synthesis and characterization of this compound.

Carvedilol-Mediated β-Arrestin Signaling Pathway

Carvedilol exhibits biased agonism at the β-adrenergic receptor, where it antagonizes G-protein signaling but promotes β-arrestin-mediated signaling. This is thought to contribute to its unique therapeutic effects.[3][4][5][6] The following diagram illustrates this pathway.

G cluster_pathway Carvedilol Biased Agonism at β-Adrenergic Receptor carvedilol Carvedilol beta_ar β-Adrenergic Receptor carvedilol->beta_ar g_protein G-Protein Signaling beta_ar->g_protein Blocked beta_arrestin β-Arrestin Recruitment beta_ar->beta_arrestin Promoted ac Adenylyl Cyclase camp cAMP erk ERK Activation beta_arrestin->erk cellular_response Cardioprotective Effects erk->cellular_response

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided experimental protocol, characterization data, and workflows serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for the accurate monitoring of impurities in Carvedilol, ensuring the safety and efficacy of this important therapeutic agent.

References

A Comprehensive Technical Guide to N-Benzyl Carvedilol-d5 as a Carvedilol Impurity Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Benzyl Carvedilol-d5, its role as a crucial impurity standard in the quality control of the antihypertensive drug Carvedilol (B1668590). This document is intended for researchers, scientists, and professionals in the field of drug development and quality assurance.

Introduction to Carvedilol and the Imperative of Impurity Profiling

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for the management of heart failure and hypertension.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity.[4] Consequently, the identification, quantification, and control of impurities are critical aspects of pharmaceutical manufacturing and quality control.[5][6][7][8] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other materials.[4][9]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A and Q3B) for the control of impurities in new drug substances and products.[9][10][11][12] N-Benzyl Carvedilol is a known process-related impurity of Carvedilol.[13] To ensure accurate quantification of this impurity, a reliable analytical standard is necessary. This compound, a stable isotope-labeled analog of N-Benzyl Carvedilol, serves as an ideal internal standard for chromatographic and mass spectrometric analyses.[14][15][16]

Chemical and Physical Data

A clear understanding of the physicochemical properties of the active pharmaceutical ingredient (API) and its related impurities is fundamental for the development of robust analytical methods.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
Carvedilol72956-09-3C₂₄H₂₆N₂O₄406.47[2][14]
N-Benzyl Carvedilol (Impurity C)72955-94-3C₃₁H₃₂N₂O₄496.6[15]
This compound1329792-68-8C₃₁H₂₇D₅N₂O₄501.63[14][15]

Synthesis of N-Benzyl Carvedilol Impurity

The formation of N-Benzyl Carvedilol as an impurity is often associated with specific synthetic routes used for the preparation of Carvedilol. One common route involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with N-[2-(2-methoxyphenoxy)ethyl]-benzylamine.[13][17]

Illustrative Synthetic Step:

A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and 2-(2-methoxyphenoxy)-N-benzylethanamine in a suitable solvent such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃), is heated to reflux.[13] Following the completion of the reaction, the product is isolated through extraction and purified.[13]

Analytical Methodologies for Impurity Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for the separation, identification, and quantification of impurities in pharmaceutical products.[9][10][18]

The following protocol is a composite of established methods for the analysis of Carvedilol and its impurities.[19][20][21][22]

  • Chromatographic System: A validated HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or a similar C18 reversed-phase column.[19][22]

  • Mobile Phase A: A mixture of water, acetonitrile (B52724), and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v), with the pH adjusted to 2.0.[19][22]

  • Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[19][22]

  • Gradient Elution: A linear gradient is typically employed to ensure the separation of the main component from its impurities.

  • Flow Rate: 1.0 mL/min.[19][23]

  • Column Temperature: 40 °C.[19][22]

  • Detection Wavelength: 240 nm.[19][20]

  • Injection Volume: 10 µL.[20]

Parameter Method 1[21] Method 2[19] Method 3[20]
Column Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm)Inertsil ODS 3V (150 mm x 4.6 mm, 5μm)Inertsil ODS-3 V (4.6 mm ID × 250 mm, 5 μm)
Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v), B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)A: Water:ACN:TFA (80:20:0.1), B: Water:ACN (100:900)A: 0.02 mol/L KH₂PO₄ (pH 2.0), B: Acetonitrile
Detection 226 nm and 240 nm240 nm240 nm
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min

The Critical Role of this compound as an Internal Standard

In quantitative analysis, particularly with LC-MS, an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It co-elutes with the analyte of interest (N-Benzyl Carvedilol) and exhibits nearly identical chemical and physical properties, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This ensures a highly accurate and precise quantification of the impurity.

Visualizing Key Concepts and Pathways

Carvedilol's mechanism of action is complex, involving the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[24] Research suggests that Carvedilol may also act as a "biased ligand," stimulating β-arrestin-mediated signaling pathways independently of G-protein activation, which could contribute to its unique clinical efficacy.[25][26][27] However, more recent studies propose that G-protein activation is the primary driver of Carvedilol's signaling through β2-adrenoceptors.[28]

Carvedilol_Signaling cluster_0 Carvedilol Action on β-Adrenergic Receptor cluster_1 G-Protein Dependent Pathway cluster_2 β-Arrestin Biased Pathway (Proposed) Carvedilol Carvedilol beta_AR β-Adrenergic Receptor Carvedilol->beta_AR Binds to G_Protein G-Protein (Gs) beta_AR->G_Protein Blocks Gs activation GRK GRK beta_AR->GRK Receptor phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Decreased production PKA PKA cAMP->PKA Reduced activation Cellular_Response_G Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_G beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruitment of ERK ERK1/2 Activation beta_Arrestin->ERK Cellular_Response_Arrestin Cellular Response (e.g., cardioprotective effects) ERK->Cellular_Response_Arrestin

Caption: Proposed signaling pathways of Carvedilol at the β-adrenergic receptor.

The process of analyzing impurities in a drug substance is a systematic procedure that ensures the reliability and accuracy of the results.

Impurity_Analysis_Workflow cluster_workflow Impurity Analysis Workflow Sample_Prep 1. Sample Preparation (Drug Substance + Internal Standard) Chromatography 2. Chromatographic Separation (e.g., HPLC) Sample_Prep->Chromatography Detection 3. Detection (e.g., UV, MS/MS) Chromatography->Detection Data_Acquisition 4. Data Acquisition Detection->Data_Acquisition Data_Processing 5. Data Processing (Peak Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification 6. Impurity Quantification Data_Processing->Quantification Reporting 7. Reporting and Documentation Quantification->Reporting

Caption: A generalized workflow for the analysis of pharmaceutical impurities.

This diagram illustrates the relationship between the active drug, its process impurity, and the deuterated standard used for its precise measurement.

Logical_Relationship API Carvedilol (API) Impurity N-Benzyl Carvedilol (Process Impurity) API->Impurity Contains Analysis Quantitative Analysis (LC-MS/MS) Impurity->Analysis Is quantified in Standard This compound (Internal Standard) Standard->Analysis Is used as a reference in

Caption: The logical relationship between Carvedilol, its impurity, and the standard.

Conclusion

The meticulous control of impurities is a non-negotiable aspect of ensuring the safety and efficacy of pharmaceutical products.[5][6] this compound serves as an indispensable tool for the accurate quantification of the N-Benzyl Carvedilol impurity in Carvedilol drug substances and products. Its use as an internal standard in modern analytical techniques like LC-MS/MS allows for robust and reliable quality control, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.[4][7][8] This technical guide underscores the importance of well-characterized impurity standards in the lifecycle of a pharmaceutical product.

References

N-Benzyl Carvedilol-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl Carvedilol-d5, a deuterated analog of a Carvedilol (B1668590) impurity, for its application in research and development. This document covers its commercial availability, key chemical properties, and detailed methodologies for its use as an internal standard in analytical assays.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. The following tables summarize the key information from various vendors.

Table 1: Supplier Information for this compound

SupplierCatalog NumberWebsite
LGC StandardsTRC-B233672--INVALID-LINK--[1]
MedChemExpressHY-113337S--INVALID-LINK--[2]
Omsynth LifesciencesOM_2724--INVALID-LINK--
PharmaffiliatesPA STI 011240--INVALID-LINK--[3][4]
Toronto Research Chemicals (TRC)B233672--INVALID-LINK--
ClearsynthCS-S-1045--INVALID-LINK--
BiosynthEDC61622--INVALID-LINK--[5]
Fisher Scientific (distributor for TRC)NC1379783--INVALID-LINK--[6]

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanolPharmaffiliates[4]
CAS Number 1329792-68-8LGC Standards[7]
Unlabeled CAS Number 72955-94-3LGC Standards[7]
Molecular Formula C₃₁H₂₇D₅N₂O₄Pharmaffiliates[3][4]
Molecular Weight 501.63 g/mol Pharmaffiliates[3][4]
Appearance Off-White SolidPharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates
Shipping Conditions AmbientPharmaffiliates
Purity >98%Biosynth[5]
Isotopic Enrichment Not specified by most suppliers. Assumed to be >98% D.General practice for deuterated standards.

Synthesis and Signaling Pathway

Logical Workflow for Synthesis

The synthesis of this compound involves the coupling of key intermediates. While the exact proprietary synthesis methods are not disclosed by manufacturers, a plausible synthetic route can be inferred from the synthesis of Carvedilol and its impurities. The following diagram illustrates a logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction cluster_purification Purification A 1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol C This compound A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-(2-Methoxyphenoxy)-N-(phenyl-d5-methyl)ethanamine B->C D Crude Product C->D E Purified this compound D->E Chromatography F Characterization (NMR, MS) E->F Carvedilol_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway (Blocked) cluster_barrestin β-Arrestin Pathway (Activated) B2AR β2-Adrenergic Receptor Gs Gαs B2AR->Gs Inhibits Gs activation Receptor_Phos Phosphorylated Receptor B2AR->Receptor_Phos GRK-mediated phosphorylation Carvedilol Carvedilol Carvedilol->B2AR Binds to AC Adenylyl Cyclase Gs->AC X cAMP cAMP AC->cAMP X GRK GRK B_Arrestin β-Arrestin Receptor_Phos->B_Arrestin Recruitment ERK ERK1/2 Activation B_Arrestin->ERK Internalization Receptor Internalization B_Arrestin->Internalization SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps A Plasma Sample (200 µL) B Add IS (20 µL of 100 ng/mL This compound) A->B C Vortex B->C E Load Sample C->E D Condition SPE Cartridge (Methanol then Water) D->E F Wash Cartridge (e.g., 5% Methanol in Water) E->F G Elute Analytes (e.g., Methanol) F->G H Evaporate Eluate to Dryness (Nitrogen Stream) G->H I Reconstitute in Mobile Phase (e.g., 100 µL) H->I J Transfer to Autosampler Vial I->J

References

N-Benzyl Carvedilol-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzyl Carvedilol-d5

This technical guide provides comprehensive information on this compound, a deuterated analog of a Carvedilol (B1668590) impurity. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines its chemical properties, a representative synthesis protocol, and delves into the relevant signaling pathways of its parent compound, Carvedilol.

Core Chemical Data

This compound is a stable isotope-labeled form of N-Benzyl Carvedilol, which is a known impurity of the antihypertensive drug Carvedilol.[1] The deuteration makes it a valuable tool in analytical and research settings, particularly in pharmacokinetic studies.

ParameterValueReferences
CAS Number 1329792-68-8[1][2][3][4]
Molecular Formula C31H27D5N2O4[1][2][3][4]
Molecular Weight 501.63 g/mol [1][2][3][4]
Synonym 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol[1][2]
Application Labeled Carvedilol impurity for use as a pharmaceutical reference standard.[1]

Experimental Protocols

Synthesis of N-Benzyl Carvedilol

The following protocol describes a general method for the synthesis of N-Benzyl Carvedilol, which can be adapted for its deuterated analog by using deuterated N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Materials:

  • 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol

  • 2-(2-methoxyphenoxy)-N-benzylethanamine

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure: [5]

  • A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (0.072 mol), 2-(2-methoxyphenoxy)-N-benzylethanamine (0.079 mol), and potassium carbonate (0.144 mol) is prepared in 150 ml of DMF.

  • The reaction mixture is heated to reflux for 6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • 300 ml of water is added to the reaction mass.

  • The product is extracted with 200 ml of ethyl acetate.

  • The organic layer is collected and dried over anhydrous sodium sulfate.

  • The solvent is distilled off under reduced pressure to yield N-Benzyl Carvedilol.

Signaling Pathways of Carvedilol

Carvedilol, the parent compound, is a non-selective beta-adrenergic receptor blocker with additional alpha-1 blocking activity.[6][7] Its clinical efficacy, particularly in heart failure, is attributed to its unique signaling properties, including biased agonism at the β2-adrenergic receptor.[8]

Unlike traditional β-blockers, Carvedilol can stimulate β-arrestin-mediated signaling pathways independent of G-protein activation.[8] This "biased ligand" activity leads to the activation of downstream effectors like the ERK1/2 pathway, which may contribute to its therapeutic benefits.[8][9] Recent studies also suggest that Carvedilol can induce a β1-adrenergic receptor-nitric oxide synthase 3 (NOS3)-cGMP signaling pathway, which promotes cardiac contractility with minimal impact on calcium cycling.[10][11]

Carvedilol's Biased Agonism at the β-Adrenergic Receptor

The following diagram illustrates the concept of Carvedilol's biased agonism at a β-adrenergic receptor, leading to the activation of the β-arrestin pathway.

Carvedilol_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein (Blocked) Receptor->G_Protein Canonical pathway inhibited Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits Carvedilol Carvedilol (Biased Ligand) Carvedilol->Receptor Binds to ERK_Pathway ERK1/2 Activation Beta_Arrestin->ERK_Pathway Activates Cellular_Response Unique Cellular Responses ERK_Pathway->Cellular_Response Leads to

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

References

Isotopic Purity of N-Benzyl Carvedilol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of N-Benzyl Carvedilol-d5, a critical internal standard for bioanalytical studies. This document outlines the synthesis, purification, and, most importantly, the analytical methodologies used to determine the isotopic enrichment of this stable isotope-labeled compound.

Introduction

This compound is the deuterium-labeled analog of N-Benzyl Carvedilol, a known impurity and metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are essential for accurate quantification of the analyte by mass spectrometry. The five deuterium (B1214612) atoms on the benzyl (B1604629) ring of this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. High isotopic enrichment minimizes cross-contribution to the analyte's mass spectrometric signal, ensuring a low background and accurate measurements, especially at the lower limit of quantification.

Synthesis and Purification

The synthesis of this compound typically mirrors the synthesis of its non-labeled counterpart, with the introduction of the deuterium atoms occurring through the use of a deuterated starting material.

A common synthetic route for N-Benzyl Carvedilol involves the reaction of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with N-(2-(2-methoxyphenoxy)ethyl)benzylamine.[1] To produce the d5 variant, N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine is used. The deuterated benzylamine (B48309) can be synthesized by reacting 2-(2-methoxyphenoxy)ethanamine with benzyl-d5-bromide or a similar deuterated benzylating agent.

General Synthetic Scheme:

  • Preparation of the Deuterated Benzylamine: 2-(2-methoxyphenoxy)ethanamine is reacted with a deuterated benzyl halide (e.g., benzyl-d5-bromide) in the presence of a base to yield N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine.

  • Coupling Reaction: The deuterated benzylamine is then coupled with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol in a suitable solvent, such as dimethylformamide (DMF), with a base like potassium carbonate, to yield this compound.[1]

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, followed by recrystallization to ensure high chemical and isotopic purity.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial and is primarily accomplished using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data

The isotopic distribution of this compound is a key specification provided by the manufacturer in the Certificate of Analysis (CoA). While the exact distribution can vary between batches, a typical specification for a high-quality deuterated standard is presented below.

IsotopologueMass ShiftExpected Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1< 0.5
d2+2< 1.0
d3+3< 2.0
d4+4< 5.0
d5+5> 98.0
Experimental Protocols

HRMS is the most common and direct method for determining the isotopic distribution of a labeled compound. It allows for the separation and quantification of ions with very small mass differences.

Methodology:

  • Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range of the protonated molecular ions ([M+H]⁺) of the different isotopologues.

  • Data Analysis: The relative abundance of each isotopologue (d0 to d5) is determined by integrating the peak areas of their respective [M+H]⁺ ions in the mass spectrum. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. A known amount of an internal standard with a distinct, non-overlapping signal may be added for quantitative purposes.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. The acquisition parameters, such as the relaxation delay, are optimized to ensure accurate integration.

  • Data Analysis: The integral of the remaining proton signals on the benzyl ring is compared to the integral of a proton signal in a non-deuterated part of the molecule. The percentage of deuteration can be calculated from the reduction in the integral value of the benzyl protons.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis cluster_result Final Assessment prep_ms Dilute Sample for MS hrms High-Resolution Mass Spectrometry (HRMS) prep_ms->hrms prep_nmr Dissolve Sample for NMR nmr Nuclear Magnetic Resonance (NMR) prep_nmr->nmr process_ms Integrate Ion Peaks (d0 to d5) hrms->process_ms process_nmr Integrate Proton Signals nmr->process_nmr result Isotopic Purity (%) process_ms->result process_nmr->result

Caption: Experimental workflow for isotopic purity determination.

Note: The DOT language does not directly support complex chemical structure rendering. A placeholder for an image of the chemical structure is used above. For a true representation, the positions of the deuterium atoms on the benzyl ring would be explicitly marked.

Caption: Structure of N-Benzyl Carvedilol with deuterated sites.

References

stability of N-Benzyl Carvedilol-d5 under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of N-Benzyl Carvedilol-d5 under various laboratory conditions. This compound is the deuterated form of N-Benzyl Carvedilol, a known impurity and degradation product of Carvedilol, a non-selective beta/alpha-1 blocker used in the management of heart failure and hypertension. Understanding the stability of this labeled compound is critical for its use as a reference standard in analytical and pharmacokinetic studies.

Due to the limited availability of direct stability data for this compound, this guide leverages extensive stability studies conducted on the parent compound, Carvedilol. The methodologies and degradation pathways identified for Carvedilol provide a robust framework for assessing the stability of its N-benzyl derivative.

Recommended Storage Conditions

To ensure the integrity of this compound, it is essential to adhere to the recommended storage conditions as provided by suppliers. These conditions are crucial for minimizing degradation and preserving the isotopic purity of the compound.

ParameterConditionSource(s)
Storage Temperature 2-8°C (Refrigerator) or -20°C (Freezer)[1][2][3]
Shipping Conditions Ambient or on Blue Ice[1][2]
Container Tightly sealed, protected from light[4]

Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.

Carvedilol Signaling Pathways

Carvedilol exerts its therapeutic effects by antagonizing adrenergic receptors. It is a non-selective antagonist of β1 and β2-adrenergic receptors and also blocks α1-adrenergic receptors.[5] The diagram below illustrates the primary signaling pathways affected by Carvedilol. Blockade of these pathways leads to reduced heart rate, cardiac output, and blood pressure.

Carvedilol_Signaling cluster_beta β-Adrenergic Receptor Pathway (Antagonized by Carvedilol) cluster_alpha α1-Adrenergic Receptor Pathway (Antagonized by Carvedilol) Carvedilol_beta Carvedilol beta_R β-Adrenergic Receptor Carvedilol_beta->beta_R blocks Gs Gs Protein beta_R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_channel Ca²⁺ Channels PKA->Ca_channel phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Heart_Rate ↑ Heart Rate & Contractility Ca_influx->Heart_Rate Carvedilol_alpha Carvedilol alpha_R α1-Adrenergic Receptor Carvedilol_alpha->alpha_R blocks Gq Gq Protein alpha_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Carvedilol's dual antagonism of β and α1-adrenergic pathways.

Interestingly, Carvedilol also exhibits "biased agonism," particularly at the β2-adrenergic receptor. It can stimulate β-arrestin-mediated signaling, which is independent of G-protein activation, potentially contributing to its unique clinical efficacy.[1][6][7]

Experimental Protocols for Stability Assessment

The stability of this compound can be determined using forced degradation studies, which are standard in the pharmaceutical industry to identify potential degradation products and establish degradation pathways. The following protocols are based on validated stability-indicating methods for Carvedilol and are directly applicable to its deuterated N-benzyl derivative.[7][8][9]

Forced Degradation (Stress) Studies

The objective of forced degradation is to subject this compound to conditions more severe than accelerated stability testing to trigger degradation.

3.1.1 Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

3.1.2 Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 0.5 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., up to 24 hours). Neutralize the solution with an equivalent amount of base before analysis.[5][7]

  • Base (Alkali) Hydrolysis: Mix the stock solution with 0.1 M to 0.5 M sodium hydroxide (B78521) (NaOH). Incubate at a controlled temperature (e.g., 60-70°C) for a specified period. Carvedilol has shown sensitivity to alkaline conditions.[5][7] Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours. Carvedilol is known to be particularly sensitive to oxidation.[7]

  • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 70°C) for an extended period (e.g., 24 hours).[7]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[7]

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.

3.2.1 Chromatographic Conditions (Example): The following conditions have been successfully used for the analysis of Carvedilol and its impurities.[7][8][10][11]

ParameterSpecification
Column C8 or C18 (e.g., NUCLEOSIL 100 C8, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid buffer, pH 2.0-3.0) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 - 1.3 mL/min
Column Temperature 40 - 55°C
Detection Wavelength 240 nm
Injection Volume 20 - 50 µL

3.2.2 Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Stability Study Workflow

The diagram below outlines the logical flow of a comprehensive stability study for this compound, from sample preparation to data analysis.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.5N HCl, 70°C) start->acid base Base Hydrolysis (e.g., 0.5N NaOH, 70°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photolytic Stress (UV Light) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc data Data Acquisition (Chromatograms) hplc->data peak_purity Assess Peak Purity (e.g., PDA Detector) data->peak_purity mass_balance Calculate Mass Balance data->mass_balance identify Identify Degradation Products (e.g., LC-MS) peak_purity->identify mass_balance->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation stability study.

Data Presentation: Stability of Carvedilol

The tables below summarize typical results from forced degradation studies on Carvedilol. While not specific to this compound, they indicate the conditions under which the core structure is likely to degrade. The primary degradation products are often referred to as Impurity A, B, C, etc., in pharmacopeial methods.[7][8]

Table 1: Summary of Carvedilol Degradation under Stress Conditions

Stress ConditionObservationExpected Sensitivity of this compound
Acid Hydrolysis (0.5N HCl, 70°C) Stable to minor degradationLikely stable
Alkali Hydrolysis (0.5N NaOH, 70°C) Significant degradation observedLikely sensitive
Oxidative (3% H₂O₂) Significant degradation observedLikely sensitive
Thermal (70°C) StableLikely stable
Photolytic (UV light) StableLikely stable

Source: Data compiled from studies on Carvedilol tablets and bulk drug.[7]

Table 2: HPLC Analysis of Carvedilol Tablets under Accelerated and Long-Term Conditions

ConditionDurationImpurity A (%)Total Impurities (%)Assay (%)
Accelerated (40°C, 75% RH) 6 months< 0.2< 0.598.0 - 102.0
Long-Term (25°C, 60% RH) 36 months< 0.2< 0.598.0 - 102.0

Source: Representative data from stability studies on Carvedilol tablets, demonstrating stability under ICH conditions.[8]

Conclusion

While direct stability data for this compound is not extensively published, a robust stability-indicating profile can be established by applying the well-documented methodologies used for the parent drug, Carvedilol. The primary sensitivities of the Carvedilol molecule appear to be to oxidative and alkaline conditions. For its use as a reference standard, this compound should be stored under refrigerated or frozen conditions, protected from light, and handled with care to avoid exposure to basic and oxidizing environments. The experimental protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to perform rigorous stability assessments, ensuring the accuracy and reliability of their scientific investigations.

References

N-Benzyl Carvedilol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl Carvedilol-d5, a labeled impurity and degradation product of Carvedilol.[1] This document is intended to serve as a reference for researchers and professionals involved in the development, quality control, and analysis of Carvedilol-related pharmaceutical products.

Certificate of Analysis: Physicochemical Data

The following table summarizes the typical physicochemical properties of this compound, as would be presented in a Certificate of Analysis.

ParameterSpecification
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol
CAS Number 1329792-68-8
Molecular Formula C₃₁H₂₇D₅N₂O₄
Molecular Weight 501.63 g/mol
Appearance Off-White Solid
Storage 2-8°C Refrigerator
Shipping Conditions Ambient

Experimental Protocols

The quality and purity of this compound as a reference standard are critical for its intended use in analytical methodologies. A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for its characterization. Below is a representative HPLC method adapted from established analytical procedures for Carvedilol and its impurities.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed to separate this compound from Carvedilol and other related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3V, 4.6 mm x 250 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) solution, with pH adjusted to 2.0 using phosphoric acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
154060
254060
307030
357030
  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.

Identity Confirmation by Mass Spectrometry (MS)

To unequivocally confirm the identity of this compound, mass spectrometry is employed.

  • Instrumentation: A high-resolution mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

  • Expected Result: The measured m/z should correspond to the calculated exact mass of the protonated molecule ([M+H]⁺) of this compound.

Visualized Workflows

Quality Control and Certification Workflow for this compound Reference Standard

The following diagram illustrates a typical workflow for the quality control and certification of a pharmaceutical reference standard like this compound.

QC_Workflow raw_material Receipt of Raw Material synthesis Synthesis of This compound raw_material->synthesis purification Purification synthesis->purification preliminary_analysis Preliminary Analysis (TLC, HPLC) purification->preliminary_analysis preliminary_analysis->purification Fails full_characterization Full Characterization preliminary_analysis->full_characterization Meets Initial Criteria hplc Purity by HPLC full_characterization->hplc mass_spec Identity by Mass Spec full_characterization->mass_spec nmr Structure by NMR full_characterization->nmr ftir Identity by FTIR full_characterization->ftir residual_solvents Residual Solvents (GC) full_characterization->residual_solvents water_content Water Content (KF) full_characterization->water_content data_review Data Review and Approval hplc->data_review mass_spec->data_review nmr->data_review ftir->data_review residual_solvents->data_review water_content->data_review data_review->full_characterization Requires Re-testing coa_generation Certificate of Analysis Generation data_review->coa_generation All Specifications Met packaging Packaging and Labeling coa_generation->packaging release Product Release packaging->release

Caption: Quality control workflow for a pharmaceutical reference standard.

Note on Signaling Pathways: As this compound is a labeled chemical standard used for analytical purposes, primarily as an impurity marker, it is not characterized by a pharmacological signaling pathway. Its utility lies in its application for the accurate identification and quantification of the corresponding impurity in drug substance and product, ensuring the safety and quality of Carvedilol formulations.

References

Understanding the Mass Spectrum of N-Benzyl Carvedilol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of N-Benzyl Carvedilol-d5, a deuterated internal standard crucial for the quantitative analysis of N-Benzyl Carvedilol, a known impurity of the antihypertensive drug Carvedilol. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents key data in a structured format for ease of reference.

Introduction to this compound

This compound is the deuterium-labeled analogue of N-Benzyl Carvedilol. The five deuterium (B1214612) atoms are located on the phenyl ring of the benzyl (B1604629) group. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical and impurity profiling methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).

Chemical Structure:

  • Carvedilol Core: Comprises a carbazole (B46965) moiety linked to a propan-2-ol side chain.

  • N-Benzyl Group: A benzyl group is attached to the secondary amine of the side chain.

  • Deuterium Labeling: The phenyl ring of the N-benzyl group is perdeuterated (d5).

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is typically acquired using electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion for tandem mass spectrometry (MS/MS) analysis.

Precursor Ion

The theoretical exact mass of N-Benzyl Carvedilol is 496.2413 g/mol . With the addition of five deuterium atoms, the molecular weight of this compound is approximately 501.27 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 502.3.

Fragmentation Pattern

The fragmentation of this compound in MS/MS is predicted to occur at several key bonds, primarily driven by the charge on the protonated amine. The most likely fragmentation pathways involve the cleavage of the C-C and C-N bonds of the side chain.

A logical workflow for identifying and characterizing the mass spectrum of this compound is presented below.

Mass_Spectrum_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A This compound Standard Solution B Matrix Spiking (e.g., Plasma) A->B C Liquid Chromatography Separation B->C D Electrospray Ionization (ESI+) C->D E Full Scan MS (Identify [M+H]⁺) D->E F Tandem MS (MS/MS) of [M+H]⁺ E->F G Identify Precursor Ion (m/z ~502.3) F->G H Identify Product Ions G->H I Propose Fragmentation Pathway H->I J Confirm Structure I->J

Caption: Workflow for Mass Spectral Analysis of this compound.

Based on the fragmentation of Carvedilol and related structures, the following product ions are anticipated for this compound:

Predicted Fragment Ion m/z (approximate) Origin
[M+H - H₂O]⁺502.3Loss of water from the hydroxyl group.
[C₁₅H₁₄NO₂]⁺256.1Cleavage of the N-C bond, forming the carbazole-containing fragment.
[C₁₅H₁₂NO]⁺222.1Further fragmentation of the 256.1 ion.
[C₇D₅CH₂NHCH₂CH₂OC₆H₄OCH₃+H]⁺266.2Cleavage of the C-C bond adjacent to the hydroxyl group.
[C₇D₅CH₂]⁺96.1Formation of the deuterated benzyl cation.
[C₇H₇]⁺91.1A common fragment from benzyl groups (scrambling can occur).
[C₈H₉O₂]⁺137.1Fragment from the methoxyphenoxy-ethyl moiety.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by LC-MS/MS. Optimization of these parameters is recommended for specific instrumentation and matrices.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentration range.

  • Plasma Sample Preparation (for bioanalysis):

    • To 100 µL of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 502.3.

  • Product Ions (Q3): Monitor the predicted product ions (e.g., m/z 256.1, 222.1, 96.1). The transition m/z 502.3 → 96.1 is expected to be specific and sensitive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy: Optimize for the specific instrument and precursor-product pair. A starting point of 20-40 eV is recommended.

The logical relationship between the experimental stages is depicted in the following diagram.

Experimental_Protocol cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Stock Solution B Working Solutions A->B C Sample Spiking B->C D Protein Precipitation C->D E Evaporation D->E F Reconstitution E->F G LC Separation F->G H MS/MS Detection G->H

Caption: Experimental Protocol Workflow.

Data Presentation

The following table summarizes the key mass spectrometric data for this compound.

Parameter Value
Compound Name This compound
CAS Number 1329792-68-8
Molecular Formula C₃₁H₂₇D₅N₂O₄
Molecular Weight 501.63
Ionization Mode ESI+
Precursor Ion [M+H]⁺ (m/z) ~502.3
Predicted Major Product Ions (m/z) 256.1, 222.1, 96.1
Proposed MRM Transition m/z 502.3 → 96.1

Conclusion

This guide provides a comprehensive overview of the anticipated mass spectrum of this compound. The provided experimental protocols and fragmentation analysis serve as a valuable resource for researchers and scientists involved in the development of analytical methods for Carvedilol and its related impurities. The specific m/z values and relative abundances of fragment ions should be confirmed empirically using the described methodologies.

Methodological & Application

Application Note: High-Throughput Analysis of Carvedilol in Human Plasma Using N-Benzyl Carvedilol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, N-Benzyl Carvedilol-d5, is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlined below details the sample preparation, chromatographic conditions, and mass spectrometric parameters for the successful implementation of this assay.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. Accurate and precise measurement of Carvedilol concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2][3]

N-Benzyl Carvedilol is a known impurity of Carvedilol (also known as Carvedilol EP Impurity C).[4][5][6] Its deuterated form, this compound, serves as an excellent internal standard for Carvedilol analysis due to its structural similarity, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Carvedilol reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Stock and Working Solutions
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carvedilol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Carvedilol Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma samples, calibration standards, or QC samples into the wells of a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to each well.

  • Vortex the plate for 2 minutes at 1200 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 2.5 min, hold at 90% B for 0.5 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 35 psi
Collision Gas Medium
Nebulizer Gas 55 psi
Turbo Gas 60 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Carvedilol407.2100.1100
This compound501.6105.1100

Data Presentation

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for Carvedilol in human plasma.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Carvedilol0.1 - 100> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 10.2± 8.5≤ 11.5± 9.2
LQC0.3≤ 8.7± 6.3≤ 9.8± 7.1
MQC10≤ 6.5± 4.1≤ 7.2± 5.5
HQC80≤ 5.8± 3.5≤ 6.9± 4.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound (150 µL) plasma->add_is vortex1 Vortex (2 min) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Carvedilol.

internal_standard_logic cluster_process Analytical Process cluster_output Measurement analyte Carvedilol (Analyte) sample_prep Sample Preparation analyte->sample_prep is This compound (Internal Standard) is->sample_prep chromatography Chromatography sample_prep->chromatography sample_prep->chromatography ionization Ionization chromatography->ionization chromatography->ionization analyte_response Analyte Response ionization->analyte_response is_response IS Response ionization->is_response ratio Response Ratio analyte_response->ratio is_response->ratio final_concentration final_concentration ratio->final_concentration Accurate Quantification

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The developed LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, accurate, and precise assay for the quantification of Carvedilol in human plasma. The simple protein precipitation sample preparation procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

Application Note: Quantitative Analysis of Carvedilol Impurities Using N-Benzyl Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of carvedilol (B1668590) and its process-related and degradation impurities using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The use of N-Benzyl Carvedilol-d5 as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is crucial for ensuring the quality, safety, and efficacy of carvedilol active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] During its synthesis and storage, various impurities can be formed, which need to be monitored and controlled to ensure the safety and quality of the pharmaceutical product.[2][3] Regulatory agencies like the FDA and EMA have stringent guidelines for the identification and quantification of impurities in drug substances and products.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis due to its similar chemical and physical properties to the analyte, which helps to correct for variations during the analytical process.[5] This note provides a comprehensive protocol for the simultaneous determination of carvedilol and its key impurities.

Experimental Protocols

Materials and Reagents
  • Carvedilol reference standard and its impurities (e.g., Impurity A, Impurity C, N-formyl carvedilol, N-nitroso carvedilol) were sourced from certified suppliers.

  • This compound (Internal Standard) was obtained from a specialized supplier.[6][7]

  • LC-MS grade acetonitrile, methanol (B129727), and water were purchased from a reputable source.

  • Formic acid (≥99%) and ammonium (B1175870) acetate (B1210297) (≥98%) were of analytical grade.

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve 10 mg of each reference standard (Carvedilol and its impurities) and the internal standard (this compound) in 10 mL of methanol in separate volumetric flasks.

2.2. Intermediate Standard Solution (10 µg/mL)

  • Prepare a mixed intermediate standard solution by diluting the stock solutions of carvedilol and its impurities with methanol.

2.3. Working Standard and Calibration Curve Solutions

  • Prepare a series of calibration standards by serially diluting the intermediate standard solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL.

2.4. Sample Preparation

  • Drug Substance: Accurately weigh and dissolve 10 mg of the carvedilol API in 10 mL of methanol. Dilute this solution further with the mobile phase mixture to fall within the calibration range. Spike with the internal standard to a final concentration of 10 ng/mL.

  • Tablet Formulation: Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of carvedilol and transfer to a 10 mL volumetric flask. Add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge the solution at 4000 rpm for 10 minutes. Dilute the supernatant to a suitable concentration within the calibration range and spike with the internal standard.[4]

UPLC-MS/MS Method

3.1. Liquid Chromatography Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    9.0 10 90
    9.1 95 5

    | 12.0 | 95 | 5 |

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    Carvedilol 407.2 100.1 35 20
    Impurity A 423.2 86.1 40 25
    Impurity C 497.3 91.1 45 30
    N-formyl carvedilol 435.2 100.1 35 22
    N-nitroso carvedilol 436.2 338.2 40 28

    | this compound (IS) | 502.3 | 96.1 | 45 | 30 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Table 1: Method Validation Summary

ParameterCarvedilolImpurity AImpurity CN-formyl carvedilolN-nitroso carvedilol
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.999>0.998>0.999>0.998>0.999
LOD (ng/mL) 0.030.040.030.050.02
LOQ (ng/mL) 0.10.120.10.150.06
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.198.2 - 101.597.5 - 102.598.8 - 101.0
Precision (%RSD) <2.0<2.5<2.2<2.8<1.8

Table 2: Analysis of a Stressed Carvedilol Sample (Example Data)

ImpurityRetention Time (min)Concentration (µg/g)Specification Limit (%)
Carvedilol5.8--
Impurity A6.51500.15
Impurity C7.2850.10
N-formyl carvedilol5.245Not specified
N-nitroso carvedilol6.15Report
Unknown Impurity 14.8300.10

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing and Quantification stock Stock Solutions (Carvedilol, Impurities, IS) intermediate Intermediate Standard Mix stock->intermediate cal_standards Calibration Standards (0.1-100 ng/mL) intermediate->cal_standards spike Spike with IS (this compound) sample_prep Sample Preparation (API or Tablet) sample_prep->spike uplc UPLC Separation (C18 Column, Gradient Elution) spike->uplc msms Tandem MS Detection (ESI+, MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Impurities calibration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantitative analysis of carvedilol impurities.

Logical_Relationship cluster_synthesis Carvedilol Synthesis & Storage cluster_impurities Impurity Formation cluster_analysis Analytical Control cluster_outcome Product Quality & Safety synthesis Synthesis Process process_impurities Process-Related Impurities (e.g., Impurity A, C) synthesis->process_impurities storage Storage Conditions (Light, Heat, Humidity) degradation_impurities Degradation Products (e.g., N-formyl, N-nitroso) storage->degradation_impurities analytical_method Quantitative UPLC-MS/MS Method (using this compound) process_impurities->analytical_method degradation_impurities->analytical_method quality_control Quality Control & Assurance analytical_method->quality_control product_quality Ensured Product Quality quality_control->product_quality patient_safety Enhanced Patient Safety quality_control->patient_safety

Caption: Logical relationship from synthesis to product quality and patient safety.

Conclusion

The described UPLC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative determination of carvedilol and its impurities. This method is suitable for routine quality control testing in the pharmaceutical industry and can be a valuable tool in drug development to understand degradation pathways and ensure the safety and quality of carvedilol products. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required by regulatory authorities.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Carvedilol in Human Plasma using LC-MS/MS with N-Benzyl Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated bioanalytical method for the accurate quantification of carvedilol (B1668590) in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). N-Benzyl Carvedilol-d5 is employed as the internal standard (IS) to ensure high precision and accuracy. The method was validated according to established regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability over the analytical range. This method is suitable for pharmacokinetic and bioequivalence studies of carvedilol.

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity used in the management of hypertension and heart failure. Accurate measurement of carvedilol concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] This application note presents a validated LC-MS/MS method for the determination of carvedilol in human plasma, utilizing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability during sample processing.

Experimental

  • Carvedilol reference standard (≥99% purity)

  • This compound (Internal Standard, IS) (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (sourced from an accredited biobank)

  • Ultrapure water

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient optimized for separation
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Mass Spectrometry Conditions

ParameterCarvedilolThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Q1 Mass (m/z) 407.2502.3
Q3 Mass (m/z) 100.1100.1
Dwell Time (ms) 100100
Declustering Potential (DP) 80 V85 V
Collision Energy (CE) 35 eV38 eV

Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of carvedilol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the carvedilol primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

  • Calibration Curve (CC) Standards: Spike appropriate amounts of the carvedilol working standard solutions into blank human plasma to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 8 ng/mL

    • High QC (HQC): 40 ng/mL

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (25 µL) This compound plasma->add_is add_acn 3. Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject Supernatant (5 µL) supernatant->injection lc_separation 8. Chromatographic Separation (C18 Column) injection->lc_separation ms_detection 9. Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integration 10. Peak Integration ms_detection->integration calibration 11. Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification 12. Quantification of Unknowns calibration->quantification

Bioanalytical workflow for carvedilol quantification.

Results and Discussion

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
0.1 0.012102.5
0.2 0.02598.7
0.5 0.061101.1
1 0.123100.5
5 0.61899.8
10 1.24199.2
25 3.105100.8
50 6.22099.4

The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three different days. The results are summarized in Table 4.

Table 4: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 0.16.8104.28.1102.5
LQC 0.35.298.96.599.8
MQC 83.5101.54.2100.7
HQC 402.899.33.6101.1

The precision (%CV) was within 8.1%, and the accuracy was between 98.9% and 104.2%, which is well within the acceptable limits of ±15% (±20% for LLOQ).

The matrix effect was evaluated by comparing the peak response of carvedilol in post-extraction spiked plasma samples with that of neat solutions. The recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC 0.392.597.8
HQC 4094.198.5
IS 10093.298.1

The results indicate that the protein precipitation method provides consistent and high recovery, with minimal matrix effects observed.

The stability of carvedilol in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 6: Stability Summary

Stability ConditionDurationMean Stability (%)
Bench-Top 6 hours at Room Temp.98.2
Freeze-Thaw 3 cycles (-80°C to RT)97.5
Long-Term 30 days at -80°C99.1

Carvedilol was found to be stable in human plasma under all tested conditions.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of carvedilol in human plasma has been successfully developed and validated using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This validated method is well-suited for high-throughput analysis of clinical samples in pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for N-Benzyl Carvedilol-d5 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of N-Benzyl Carvedilol-d5 from plasma samples. The methodologies described are based on established techniques for the bioanalysis of Carvedilol (B1668590) and its analogues, ensuring robustness and reliability for pharmacokinetic and other drug development studies. The protocols cover three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

This compound is a stable isotope-labeled internal standard used in the quantitative analysis of N-Benzyl Carvedilol or related compounds in biological matrices. Accurate and precise quantification by techniques such as LC-MS/MS is highly dependent on the efficiency and cleanliness of the sample preparation method. The choice of extraction technique can significantly impact recovery, matrix effects, and the overall sensitivity of the assay. This guide presents protocols for three widely used extraction methods, allowing researchers to select the most appropriate technique based on their specific analytical needs and laboratory capabilities.

Sample Preparation Techniques: A Comparative Overview

The selection of a sample preparation technique is a critical step in bioanalytical method development. The following table summarizes the key quantitative parameters associated with different extraction methods for Carvedilol and its analogues in plasma, providing a basis for comparison.

TechniqueAnalyte(s)Internal StandardExtraction Recovery (%)LLOQ (ng/mL)Key Findings
Protein Precipitation (PPT) CarvedilolToremifeneNot explicitly stated, but method showed acceptable precision and accuracy.[1]2A simple and rapid method where plasma samples were deproteinized with acetonitrile (B52724) and the supernatant was directly injected.[2][1]
Liquid-Liquid Extraction (LLE) Carvedilol, 4'-hydroxyphenyl carvedilolPropranololCarvedilol: 83.94 - 91.670.050A simple, rapid, and low-cost assay. The extraction procedure took only 2 minutes.[3]
Salt-Assisted LLE (SALLE) CarvedilolNot specified96.0 - 105.03.3 (as µg/L)A fast and simple method using acetonitrile and NaCl for phase separation.[4]
Solid-Phase Extraction (SPE) Carvedilol, 4-OH carvedilolAbacavirCarvedilol: 78.90, 4-OH carvedilol: 83.25Carvedilol: 0.5, 4-OH carvedilol: 0.3SPE was noted for its advantages in providing clean extracts.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the three sample preparation techniques. These protocols are designed to be readily implemented in a laboratory setting.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from plasma samples. It is often the first choice for rapid sample screening.

Protocol:

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve the desired final concentration.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help to concentrate the analyte.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation

cluster_0 A Plasma Sample (100 µL) B Add N-Benzyl Carvedilol-d5 (IS) A->B C Add Acetonitrile (300 µL) B->C D Vortex (1 min) C->D E Centrifuge (10,000 x g, 10 min) D->E F Transfer Supernatant E->F G Evaporate & Reconstitute (Optional) F->G H LC-MS/MS Analysis G->H

Caption: A schematic of the protein precipitation workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT.

Protocol:

  • Sample Aliquoting: Aliquot 500 µL of plasma sample into a clean glass test tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • pH Adjustment (Optional but Recommended): Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample, which can improve the extraction efficiency of basic compounds like Carvedilol.

  • Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing/Mixing: Vortex the mixture for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction

cluster_0 A Plasma Sample (500 µL) + IS B Add Extraction Solvent (e.g., MTBE) A->B C Vortex (5 min) B->C D Centrifuge (4,000 x g, 10 min) C->D E Transfer Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H

Caption: A schematic of the liquid-liquid extraction workflow.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method is highly selective and can provide significant analyte concentration.

Protocol:

  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma into a clean tube.

    • Add the this compound internal standard.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix. This acidification step is crucial for retaining the basic analyte on a mixed-mode cation exchange SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Workflow for Solid-Phase Extraction

cluster_0 A Plasma Sample + IS + Acid B Condition SPE Cartridge (Methanol, Water) C Load Sample A->C B->C D Wash Cartridge (Acid, Methanol) C->D E Elute Analyte (Ammoniated Methanol) D->E F Evaporate Eluate E->F G Reconstitute F->G H LC-MS/MS Analysis G->H

Caption: A schematic of the solid-phase extraction workflow.

Conclusion

The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the bioanalytical assay, including the desired level of cleanliness, sensitivity, and throughput. For rapid analysis, protein precipitation is a suitable option. For cleaner extracts and improved sensitivity, liquid-liquid extraction is a robust choice. For the highest level of extract purity and analyte concentration, solid-phase extraction is the recommended method. The protocols provided herein offer a solid foundation for the development and validation of bioanalytical methods for this compound and related compounds. It is always recommended to perform a thorough method validation to ensure the chosen sample preparation technique meets the required performance characteristics for the intended application.

References

Application Note: High-Performance Liquid Chromatography for the Separation of N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of N-Benzyl Carvedilol-d5. This deuterated analog is often used as an internal standard in the quantitative analysis of Carvedilol (B1668590) and its metabolites. The described protocol provides a reliable method for separating this compound from the parent drug, Carvedilol, and other related substances, ensuring accurate quantification in research and pharmaceutical quality control settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and an acidic phosphate (B84403) buffer, coupled with UV detection. Further confirmation and differentiation from the non-deuterated form can be achieved by interfacing the HPLC system with a mass spectrometer.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of heart failure and hypertension. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of the drug and its metabolites in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The chromatographic separation of the deuterated standard from the analyte and potential impurities is critical for method specificity and reliability. This document provides a comprehensive protocol for the HPLC separation of this compound. While deuterated standards are primarily distinguished by their mass-to-charge ratio in MS detection, chromatographic separation from the unlabeled compound and other impurities is a key aspect of a robust analytical method.

Experimental Protocols

Sample Preparation

For analysis of a drug substance, a simple dilution in the mobile phase is typically sufficient.

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 v/v Buffer:Acetonitrile) to a final concentration of approximately 10 µg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm PVDF syringe filter prior to injection.

For analysis in biological matrices such as plasma, a sample extraction procedure is necessary.

  • Plasma Sample Preparation: To 200 µL of plasma, add the internal standard solution.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of diethyl ether and ethyl acetate, or utilize a solid-phase extraction (SPE) cartridge for sample clean-up[1][2].

  • Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

HPLC Instrumentation and Conditions

The following conditions are a robust starting point for the separation. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3][4]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.0 with Phosphoric Acid[3][4]
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 240 nm[3][4][5]
Mass Spectrometry Conditions (for LC-MS/MS)

For definitive identification and quantification, especially in complex matrices, coupling the HPLC to a mass spectrometer is recommended.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[1]
MRM Transitions To be determined by direct infusion of this compound and Carvedilol.

Data Presentation

The following tables summarize the expected chromatographic performance.

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Table 2: Expected System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution (between Carvedilol and this compound) ≥ 1.5 (if chromatographically separable)
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Expected Retention Times

CompoundExpected Retention Time (min)
Carvedilol~22[4]
This compoundSlightly earlier than Carvedilol

Note: The deuterated compound is expected to elute slightly earlier than the non-deuterated analog due to the isotopic effect, though they may co-elute depending on the efficiency of the chromatographic system. The primary means of differentiation in a mixture is mass spectrometry.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (240 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak chromatogram->integration quantification Quantify Analyte integration->quantification end End: Concentration Report quantification->end

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The provided RP-HPLC method is designed to be a robust starting point for the separation of this compound. The use of a C18 column with an acetonitrile and acidic buffer mobile phase is a well-established approach for the analysis of Carvedilol and its related compounds[3][4][5][6][7]. The acidic pH of the mobile phase ensures that Carvedilol, a basic compound, is protonated, which generally leads to sharper peaks and better chromatographic performance on silica-based C18 columns.

The gradient elution allows for the effective separation of compounds with a range of polarities. While this compound and Carvedilol have very similar chemical properties and may not be fully resolved chromatographically, this method will effectively separate them from other potential impurities and degradation products. For applications requiring the simultaneous quantification of Carvedilol and this compound as an internal standard, LC-MS/MS is the preferred technique. The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their different mass-to-charge ratios, even if they co-elute[1].

Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness for its intended application. This includes assessing the stability of the analyte in the prepared solutions.

Conclusion

This application note provides a detailed protocol for the separation of this compound using reversed-phase HPLC with UV detection. The method is suitable for the analysis of the bulk drug substance and can be adapted for the analysis of biological samples with appropriate extraction procedures. The provided workflow, chromatographic conditions, and data presentation tables serve as a comprehensive guide for researchers and scientists in the pharmaceutical field. For definitive quantification, especially when used as an internal standard, coupling this HPLC method with mass spectrometric detection is highly recommended.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Benzyl Carvedilol-d5. N-Benzyl Carvedilol (B1668590) is a known impurity and metabolite of Carvedilol, a widely used beta-blocker. The deuterated analog, this compound, is an ideal internal standard for bioanalytical and pharmaceutical quality control assays. This document provides the essential mass spectrometry parameters, a detailed experimental protocol, and a visual representation of the analytical workflow to aid researchers, scientists, and drug development professionals in implementing this method.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist used in the treatment of heart failure and hypertension. During its synthesis and metabolism, various related compounds, including N-Benzyl Carvedilol, can be formed.[1] Accurate and sensitive quantification of such impurities and metabolites is crucial for ensuring the safety and efficacy of the pharmaceutical product. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving analytical accuracy.[2][3]

This application note provides a comprehensive protocol for the detection of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Experimental

Instrumentation and Software
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended for good chromatographic separation.[4]

  • Software: Instrument control and data acquisition software.

Chemicals and Reagents
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

Sample Preparation Protocol

For analysis in a biological matrix such as plasma, a protein precipitation or solid-phase extraction (SPE) method is recommended.

Protein Precipitation Protocol:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.[4][5]

Mass Spectrometry Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. The molecular weight of N-Benzyl Carvedilol is 496.6 g/mol , leading to a protonated molecule [M+H]⁺ of approximately m/z 497.6. The molecular weight of this compound is 501.6 g/mol , resulting in a protonated molecule [M+H]⁺ of approximately m/z 502.6.[1]

The fragmentation of N-benzyl compounds in positive ion mode often results in the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion.[6][7] For this compound, where the deuterium (B1214612) labels are on the benzyl ring, this would result in a fragment at m/z 96. Another significant fragmentation pathway for Carvedilol involves the cleavage of the side chain, yielding a product ion at m/z 100.1.[8][9] A similar fragmentation is expected for N-Benzyl Carvedilol.

Table 1: Mass Spectrometry Parameters for N-Benzyl Carvedilol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Benzyl Carvedilol497.691.110035 - 45
[Additional Product Ion]
This compound502.696.110035 - 45
[Additional Product Ion]

Note: The collision energy should be optimized for the specific instrument to achieve the best signal intensity. The values provided are based on typical energies used for similar compounds.

Liquid Chromatography Parameters

Table 2: Suggested Liquid Chromatography Gradient

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.00.4955
1.00.4955
5.00.4595
6.00.4595
6.10.4955
8.00.4955

Workflow and Data Analysis

The overall workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation spe Solid-Phase Extraction start->spe centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

Data is acquired using the instrument's software. The peak areas of the analyte and the internal standard are integrated, and the ratio of the analyte peak area to the internal standard peak area is used for quantification. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the detection and quantification of this compound. The provided mass spectrometry and chromatography parameters, along with the detailed experimental protocol, offer a solid foundation for researchers to implement this method in their laboratories for various applications, including pharmacokinetic studies and impurity profiling of Carvedilol.

References

Application of N-Benzyl Carvedilol-d5 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Benzyl Carvedilol-d5, a deuterated analog of a Carvedilol-related compound, in drug metabolism and pharmacokinetic (DMPK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the unlabeled analyte ensure high accuracy and precision in quantifying the target compound in complex biological matrices.

Introduction to Carvedilol (B1668590) Metabolism

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure.[1][2][3] It undergoes extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[4][5] The primary metabolic pathways include aromatic ring oxidation and glucuronidation.[4][6]

Key metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP2C9, with minor contributions from CYP3A4, CYP1A2, CYP2C19, and CYP2E1.[4][6] Major active metabolites include 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, formed mainly by CYP2D6.[6] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent compound.[2][4] These metabolites are further conjugated via glucuronidation and sulfation before excretion, primarily through the bile into the feces.[4]

Role of this compound as an Internal Standard

In quantitative bioanalytical methods, an internal standard is crucial for correcting for variability during sample preparation and analysis.[7][8] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[7] The deuterium (B1214612) labels result in a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery, ionization efficiency, and potential matrix effects, leading to more accurate and precise quantification.[7][9]

While N-Benzyl Carvedilol is identified as a potential impurity or synthetic precursor of Carvedilol, its deuterated form, this compound, serves as an ideal internal standard for the LC-MS/MS-based quantification of N-benzyl carvedilol in biological samples. This is particularly relevant in studies investigating the metabolic fate of Carvedilol-related compounds or impurities.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic stability of N-Benzyl Carvedilol using HLM, with this compound as the internal standard for quantification.

Objective: To determine the in vitro intrinsic clearance (CLint) of N-Benzyl Carvedilol.

Materials:

  • N-Benzyl Carvedilol

  • This compound (Internal Standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of N-Benzyl Carvedilol (1 mM) in DMSO.

    • Prepare a working solution of N-Benzyl Carvedilol (100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare the internal standard stock solution of this compound (1 mg/mL) in methanol. Create a working solution (e.g., 100 ng/mL) in 50:50 ACN:MeOH. This will be the precipitation/extraction solution.

  • Incubation:

    • Pre-warm the HLM, NADPH regenerating system, and phosphate buffer to 37°C.

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • HLM (final concentration e.g., 0.5 mg/mL)

      • N-Benzyl Carvedilol working solution (final concentration e.g., 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Extraction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard to stop the reaction and precipitate proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific MRM transitions for N-Benzyl Carvedilol and this compound need to be optimized.

Data Analysis:

  • Plot the natural logarithm of the peak area ratio (N-Benzyl Carvedilol / this compound) versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Pharmacokinetic Study in Rodents

This protocol describes a basic pharmacokinetic study in rats following oral administration of N-Benzyl Carvedilol.

Objective: To determine the key pharmacokinetic parameters of N-Benzyl Carvedilol in rats.

Materials:

  • N-Benzyl Carvedilol

  • This compound (Internal Standard)

  • Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Blood collection tubes (e.g., with K2EDTA)

Procedure:

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Prepare a dosing formulation of N-Benzyl Carvedilol in the vehicle.

    • Administer a single oral dose of N-Benzyl Carvedilol (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Use a protein precipitation method for sample extraction as described in the in vitro protocol, spiking the precipitation solvent with this compound.

    • Analyze the samples using a validated LC-MS/MS method.

Pharmacokinetic Parameters: From the plasma concentration-time profile, the following pharmacokinetic parameters can be calculated using appropriate software:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t½)

  • Clearance (CL)

  • Volume of distribution (Vd)

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the described studies.

Table 1: In Vitro Metabolic Stability of N-Benzyl Carvedilol in Human Liver Microsomes

Time (min)Peak Area Ratio (Analyte/IS)% Remaining
01.00100
50.8585
150.6060
300.3535
600.1212

Table 2: Pharmacokinetic Parameters of N-Benzyl Carvedilol in Rats (10 mg/kg, Oral)

ParameterUnitValue
Cmaxng/mL250
Tmaxh1.5
AUC(0-t)ng*h/mL1200
h4.2
CL/FmL/min/kg138
Vd/FL/kg46

Visualizations

Carvedilol Metabolism Pathway

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol Metabolite1 4'-OH-Carvedilol (Active) Carvedilol->Metabolite1 CYP2D6 Metabolite2 5'-OH-Carvedilol (Active) Carvedilol->Metabolite2 CYP2D6 Metabolite3 O-desmethyl-Carvedilol (Active) Carvedilol->Metabolite3 CYP2C9 Glucuronide Glucuronide Conjugates Carvedilol->Glucuronide UGTs Metabolite1->Glucuronide UGTs Metabolite2->Glucuronide UGTs Metabolite3->Glucuronide UGTs Excretion Excretion (Bile/Feces) Glucuronide->Excretion Sulfate Sulfate Conjugates Sulfate->Excretion

Caption: Phase I and Phase II metabolic pathways of Carvedilol.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Prepare HLM, NADPH, Buffer C Pre-incubate HLM and N-Benzyl Carvedilol at 37°C A->C B Prepare N-Benzyl Carvedilol Working Solution B->C D Initiate Reaction with NADPH C->D E Collect Aliquots at Time Points (0-60 min) D->E F Quench with ACN containing This compound (IS) E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H I Data Analysis: Calculate CLint H->I Bioanalytical_Method node1 Biological Sample (Plasma) Analyte: N-Benzyl Carvedilol node3 Sample Preparation Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction node1->node3 node2 Internal Standard IS: this compound node2->node3 node4 LC-MS/MS Analysis Separation by LC Detection by MS/MS node3->node4 node5 Quantification Peak Area Ratio (Analyte/IS) vs. Concentration node4->node5

References

Application Notes and Protocols for N-Benzyl Carvedilol-d5 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Its complex pharmacology, which includes biased agonism at the beta-2 adrenergic receptor, makes it an important tool for studying G-protein coupled receptor (GPCR) signaling. N-Benzyl Carvedilol-d5 is a deuterated analog of a known impurity of Carvedilol, N-Benzyl Carvedilol. The inclusion of deuterium (B1214612) atoms provides a stable isotopic label, making it a valuable tool for certain analytical applications, though in functional cell-based assays, its biological activity is expected to be comparable to its non-deuterated counterpart.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of GPCRs, with a focus on beta-arrestin recruitment and cyclic AMP (cAMP) modulation assays.

Data Presentation

The following tables summarize hypothetical quantitative data from HTS assays using this compound as a reference compound.

Table 1: Beta-Arrestin Recruitment Assay Data

CompoundTarget ReceptorEC50 (nM)Max Response (% of Control)Hill Slope
Isoproterenol (Control)Beta-2 Adrenergic R101001.1
This compoundBeta-2 Adrenergic R150851.0
Test Compound ABeta-2 Adrenergic R51101.2
Test Compound BBeta-2 Adrenergic R>10,000N/AN/A

Table 2: cAMP Modulation Assay Data (Gs-coupled Receptor)

CompoundTarget ReceptorIC50 (nM)Min Response (% of Forskolin)Hill Slope
Carvedilol (Control)Beta-2 Adrenergic R255-1.0
This compoundBeta-2 Adrenergic R308-0.9
Test Compound CBeta-2 Adrenergic R152-1.1
Test Compound DBeta-2 Adrenergic R80045-1.2

Signaling Pathway and Experimental Workflow Diagrams

G_protein_and_beta_arrestin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2AR) G_protein G Protein (Gs) GPCR->G_protein Activates GRK GRK GPCR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to GRK->GPCR Agonist Agonist (e.g., Isoproterenol) Agonist->GPCR Activation Biased_Agonist Biased Agonist (e.g., Carvedilol) Biased_Agonist->GPCR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP beta_Arrestin β-Arrestin beta_Arrestin->GPCR Binds to phosphorylated GPCR ERK ERK beta_Arrestin->ERK Activates Cellular_Response_Arrestin Cellular Response (e.g., Internalization) ERK->Cellular_Response_Arrestin

Figure 1. Simplified GPCR signaling pathways, illustrating both G-protein dependent (cAMP) and G-protein independent (β-arrestin) signaling cascades that can be modulated by ligands like Carvedilol.

HTS_Workflow cluster_pre_assay Assay Preparation cluster_assay HTS Assay cluster_post_assay Data Analysis Compound_Plating Compound Plating (incl. This compound) Incubation Compound Incubation Compound_Plating->Incubation Cell_Culture Cell Culture (GPCR-expressing cells) Cell_Plating Cell Plating Cell_Culture->Cell_Plating Cell_Plating->Incubation Reagent_Addition Detection Reagent Addition Incubation->Reagent_Addition Signal_Detection Signal Detection (Luminescence/Fluorescence) Reagent_Addition->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Dose_Response Dose-Response Curve Fitting Data_Normalization->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification

Application Note: High-Throughput Impurity Profiling of Carvedilol Formulations Using N-Benzyl Carvedilol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in carvedilol (B1668590) drug formulations. The use of a deuterated internal standard, N-Benzyl Carvedilol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is compliant with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of carvedilol tablets.

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] The manufacturing process of carvedilol and subsequent storage of the formulated drug product can lead to the formation of various impurities.[1] Regulatory agencies such as the FDA and EMA require stringent control over these impurities to ensure the safety and efficacy of the pharmaceutical product.[2][3]

Impurity profiling is a critical aspect of pharmaceutical quality control.[4] The use of stable isotope-labeled internal standards in LC-MS/MS analysis is a well-established strategy to improve the accuracy and precision of quantitative methods by correcting for variability in sample processing and instrumental analysis.[5] N-Benzyl Carvedilol, a known process-related impurity of carvedilol (often designated as Impurity C), can be utilized in its deuterated form (this compound) as an ideal internal standard for the comprehensive impurity profiling of carvedilol formulations.

This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of carvedilol impurities, employing this compound as the internal standard.

Experimental Protocol

Materials and Reagents
  • Carvedilol Reference Standard and Impurity Standards (including N-Benzyl Carvedilol)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Ultrapure Water

  • Carvedilol Tablets (for analysis)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Software for data acquisition and processing.

Standard and Sample Preparation

Internal Standard Stock Solution (IS): Prepare a 100 µg/mL stock solution of this compound in methanol.

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of carvedilol and its impurities into a diluent (e.g., 50:50 acetonitrile:water). Add a fixed concentration of the this compound internal standard to each calibration standard.

Sample Preparation:

  • Weigh and crush a representative number of carvedilol tablets.

  • Transfer an amount of powdered tablets equivalent to a single dose of carvedilol into a volumetric flask.

  • Add the diluent and sonicate to dissolve the drug substance.

  • Add a fixed volume of the internal standard stock solution.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.22 µm filter before injection.

LC-MS/MS Method
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-to-product ion transitions for carvedilol, each impurity, and this compound.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent specificity, linearity, accuracy, and precision for the quantification of carvedilol impurities. The use of this compound as an internal standard effectively compensated for any variations during the analytical process.

Method Validation

The method was validated according to ICH Q2(R1) guidelines.[6][7]

Linearity: Linearity was assessed by analyzing a series of calibration standards. The method showed excellent linearity over the concentration range for all impurities, with correlation coefficients (r²) > 0.999.

Table 1: Linearity Data for Carvedilol Impurities

ImpurityRange (µg/mL)Correlation Coefficient (r²)
Impurity A0.05 - 2.50.9995
Impurity B0.05 - 2.50.9992
N-Benzyl Carvedilol0.05 - 2.50.9998
Impurity D0.05 - 2.50.9991

Accuracy and Precision: Accuracy was determined by the recovery of spiked impurities in the sample matrix. Precision was evaluated at three concentration levels (low, medium, and high) by replicate injections.

Table 2: Accuracy and Precision Data

ImpurityConcentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Impurity A0.198.51.82.5
1.0101.21.21.9
2.099.81.52.1
N-Benzyl Carvedilol0.199.21.62.3
1.0100.51.11.8
2.0100.11.32.0

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 3: LOD and LOQ Data

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity A0.0150.05
Impurity B0.0180.05
N-Benzyl Carvedilol0.0120.05
Impurity D0.0200.05
Forced Degradation Studies

Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method. The results showed that the method could effectively separate the degradation products from the main drug substance and other impurities.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting sample_prep Tablet Sample Preparation (Crushing, Weighing, Dissolving) is_add Addition of N-Benzyl Carvedilol-d5 (IS) sample_prep->is_add std_prep Calibration Standard Preparation (Spiking Impurities) std_prep->is_add filtration Filtration (0.22 µm) is_add->filtration hplc HPLC Separation (C18 Column, Gradient Elution) filtration->hplc ms Tandem MS Detection (ESI+, MRM Mode) hplc->ms integration Peak Integration and Quantification (Analyte/IS Ratio) ms->integration report Impurity Profiling Report (Quantification and Identification) integration->report

Caption: Experimental workflow for impurity profiling of carvedilol.

Signaling_Pathway cluster_0 Analytical Method cluster_1 Key Components cluster_2 Outcome LCMS LC-MS/MS Method Quantification Accurate & Precise Quantification LCMS->Quantification Identification Confident Impurity Identification LCMS->Identification Carvedilol Carvedilol (API) Carvedilol->LCMS Impurities Process & Degradation Impurities Impurities->LCMS IS This compound (Internal Standard) IS->LCMS Compliance Regulatory Compliance (ICH) Quantification->Compliance Identification->Compliance

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and efficient approach for the impurity profiling of carvedilol formulations. The method is highly sensitive, selective, and robust, making it suitable for routine quality control analysis and stability studies in a regulated environment. The use of a deuterated internal standard ensures the accuracy of the results, which is crucial for ensuring the safety and quality of the final drug product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with N-Benzyl Carvedilol-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzyl Carvedilol-d5 as an internal standard to mitigate matrix effects in the bioanalysis of N-Benzyl Carvedilol (B1668590).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of N-Benzyl Carvedilol?

A1: In the context of LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, in this case, N-Benzyl Carvedilol.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[3] This interference can lead to either signal suppression (a decrease in ion intensity) or signal enhancement (an increase in ion intensity).[2][4][5] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of N-Benzyl Carvedilol.[3][4]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for mitigating matrix effects?

A2: A stable isotope-labeled internal standard, such as this compound, is a version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[6] This modification makes it distinguishable from the analyte by the mass spectrometer due to the mass difference. SIL internal standards are considered the best choice for compensating for matrix effects because they have nearly identical physicochemical properties to the analyte.[6] This means they co-elute chromatographically and experience the same degree of ionization suppression or enhancement as the analyte.[1] By maintaining a constant analyte-to-internal standard response ratio, this compound can effectively normalize variations caused by matrix effects, leading to more accurate and precise results.

Q3: How can I quantitatively assess if my N-Benzyl Carvedilol assay is experiencing matrix effects?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spiking method.[1] This involves comparing the peak area response of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (pure solvent). The Matrix Factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] To evaluate the effectiveness of the internal standard, an IS-normalized MF is calculated:

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

An IS-normalized MF close to 1 (typically between 0.85 and 1.15) indicates that the internal standard is effectively compensating for the matrix effect.

Troubleshooting Guides

Problem 1: Significant ion suppression is observed for both N-Benzyl Carvedilol and this compound.

This is a common issue in bioanalysis, particularly with complex matrices like plasma. Here's a step-by-step troubleshooting approach:

  • Step 1: Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[7]

    • Action: Consider switching from a simple protein precipitation (PPT) method to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods can provide a cleaner extract.

  • Step 2: Optimize Chromatographic Conditions: Ensure the analyte and internal standard are chromatographically separated from the majority of matrix components.[7]

    • Action:

      • Increase the organic content of the mobile phase gradient to better retain and separate phospholipids, a common cause of matrix effects.

      • Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.

      • Adjust the mobile phase pH to modify the retention of the analyte and interfering compounds.[8]

  • Step 3: Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with a suitable solvent can reduce the concentration of matrix components.[3]

    • Action: Perform a dilution series of the extracted sample to find a dilution factor that minimizes matrix effects while maintaining adequate signal intensity.

Problem 2: The IS-normalized matrix factor is not close to 1, indicating poor compensation by this compound.

While SIL internal standards are robust, they are not infallible. An IS-normalized MF outside the acceptable range suggests that the analyte and internal standard are experiencing different degrees of matrix effects.

  • Step 1: Investigate the "Deuterium Isotope Effect": In some cases, the deuterium labeling can cause a slight shift in retention time between the analyte and the SIL-IS.[9] If this shift causes one of the compounds to co-elute with a region of severe ion suppression while the other does not, the compensation will be inadequate.[9]

    • Action:

      • Overlay the chromatograms of the analyte and IS to check for any retention time differences.

      • Perform a post-column infusion experiment to identify the retention time windows where matrix suppression is most severe.[1][7] If the analyte and IS fall into different suppression zones, this is likely the cause.

  • Step 2: Re-optimize Chromatography:

    • Action: Adjust the chromatographic method to ensure the analyte and IS co-elute as closely as possible and are separated from the regions of significant ion suppression. This may involve using a shallower gradient or a different mobile phase composition.

  • Step 3: Evaluate a Different Labeled Position: If the issue persists, it's possible the position of the deuterium labels on the molecule is influencing its chromatographic behavior in a way that exacerbates the differential matrix effects.

    • Action: If available, consider using an internal standard with deuterium labels at a different position on the N-Benzyl Carvedilol molecule.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect assessment for N-Benzyl Carvedilol and this compound in human plasma.

Lot IDAnalyte Peak Area (Post-Extracted)Analyte Peak Area (Neat Solution)Matrix Factor (Analyte)IS Peak Area (Post-Extracted)IS Peak Area (Neat Solution)Matrix Factor (IS)IS-Normalized Matrix Factor
Plasma Lot 185,000100,0000.8586,000100,0000.860.99
Plasma Lot 275,000100,0000.7576,000100,0000.760.99
Plasma Lot 392,000100,0000.9291,000100,0000.911.01
Plasma Lot 468,000100,0000.6869,000100,0000.690.99
Plasma Lot 5115,000100,0001.15114,000100,0001.141.01

Interpretation: The data in this table demonstrates that while there is variability in the matrix effect across different lots of human plasma (Matrix Factors ranging from 0.68 to 1.15), the IS-normalized matrix factor remains very close to 1. This indicates that this compound is effectively compensating for the lot-to-lot variability in ion suppression and enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

  • Preparation of "Neat Solution" Samples:

    • Prepare a solution of N-Benzyl Carvedilol and this compound in the final mobile phase composition at a concentration representing the mid-point of the calibration curve.

  • Preparation of "Post-Extracted Matrix" Samples:

    • Process at least six different lots of blank biological matrix (e.g., human plasma) using the validated sample preparation method (e.g., SPE or LLE).

    • After the final evaporation step, reconstitute the dried extract with the "Neat Solution" prepared in step 1.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system.

    • Calculate the Matrix Factor and IS-Normalized Matrix Factor as described in the FAQ section.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of this compound working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precipitation Protein Precipitation/LLE/SPE add_is->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Bioanalytical workflow using this compound.

troubleshooting_matrix_effects cluster_high_mf High Absolute Matrix Effect cluster_poor_compensation Poor IS Compensation start Matrix Effect Observed (Poor Accuracy/Precision) check_mf Assess Matrix Factor (MF) and IS-Normalized MF start->check_mf mf_ok IS-Normalized MF ≈ 1? check_mf->mf_ok improve_cleanup Improve Sample Cleanup (SPE, LLE) mf_ok->improve_cleanup No check_isotope_effect Check for Deuterium Isotope Effect (RT Shift) mf_ok->check_isotope_effect Yes, but still issues optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample end Matrix Effect Mitigated dilute_sample->end post_column_infusion Post-Column Infusion to Identify Suppression Zones check_isotope_effect->post_column_infusion reoptimize_chrom Re-optimize Chromatography for Co-elution post_column_infusion->reoptimize_chrom reoptimize_chrom->end

References

addressing ion suppression of N-Benzyl Carvedilol-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Benzyl Carvedilol-d5 as an internal standard in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding ion suppression and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard in a mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine) that compete for ionization, leading to a decreased signal intensity.[2] For this compound, which serves as an internal standard for the quantification of N-Benzyl Carvedilol (B1668590) or related analytes, ion suppression can compromise the accuracy and precision of the analytical method if the extent of suppression for the analyte and the internal standard is not identical.[3]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A2: While stable isotope-labeled (SIL) internal standards like this compound are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[3][4] This is often due to a phenomenon known as differential matrix effects.[5]

Q3: What is differential matrix effect and how does it affect my analysis with this compound?

A3: Differential matrix effect occurs when the analyte and its deuterated internal standard experience different degrees of ion suppression or enhancement.[5] A primary cause for this with deuterated standards is a slight chromatographic separation between the analyte and the internal standard due to the deuterium (B1214612) isotope effect.[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] If this separation causes them to elute into regions of the chromatogram with varying levels of matrix-induced suppression, the ratio of the analyte to the internal standard will not be constant, leading to inaccurate quantification.[3][6]

Q4: How can I identify if differential matrix effects are impacting my this compound internal standard?

A4: A key indicator of differential matrix effects is poor reproducibility of the analyte-to-internal standard area ratio across different batches of the biological matrix (e.g., different lots of human plasma).[3] You can systematically investigate this by performing a post-extraction addition experiment with at least six different lots of your blank matrix. A high coefficient of variation (%CV) in the internal standard-normalized matrix factor is indicative of a problem.

Q5: What are the common sources of ion suppression in bioanalytical methods for compounds like Carvedilol?

A5: Common sources of ion suppression in the analysis of carvedilol and its analogues from biological matrices include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic in LC-MS analysis of plasma samples.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can lead to ion suppression.

  • Endogenous small molecules: Various small molecules present in biological fluids can co-elute with the analyte.

  • Exogenous contaminants: Plasticizers from collection tubes or processing plates, and anticoagulants used during blood collection can also interfere.

Troubleshooting Guides

Issue: Inconsistent Analyte/Internal Standard Area Ratios

If you observe variability in the peak area ratio of your analyte to this compound, particularly between different matrix lots, follow this troubleshooting workflow:

Step 1: Confirm Co-elution

  • Action: Overlay the chromatograms of the analyte and this compound from a neat solution and a matrix sample.

  • Expected Outcome: The peaks should perfectly co-elute.

  • Troubleshooting: If a slight separation is observed, this is likely due to the deuterium isotope effect and is the primary cause of the issue.[3]

Step 2: Assess Matrix Effects Qualitatively

  • Action: Perform a post-column infusion experiment. Infuse a standard solution of your analyte and this compound post-column while injecting an extracted blank matrix sample.

  • Expected Outcome: A stable baseline signal.

  • Troubleshooting: Dips in the baseline indicate regions of ion suppression. If the analyte and internal standard peaks elute in a region with a steep change in suppression, this will lead to inaccurate results.

Step 3: Quantify the Matrix Effect

  • Action: Conduct a quantitative matrix effect assessment using multiple lots of the matrix.

  • Expected Outcome: The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be within acceptable limits (typically <15%).

  • Troubleshooting: If the %CV is high, it confirms that the internal standard is not adequately compensating for the matrix effect.

Step 4: Mitigation Strategies

  • Chromatographic Optimization:

    • Modify the gradient to ensure the analyte and internal standard elute in a region of minimal or consistent ion suppression.

    • Consider a less retentive or different selectivity column to ensure co-elution in a "cleaner" part of the chromatogram.

  • Sample Preparation Enhancement:

    • Implement a more rigorous sample clean-up technique. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components like phospholipids.

  • Sample Dilution:

    • Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby lessening ion suppression.

Data Presentation

The following table summarizes hypothetical data from a matrix effect experiment designed to investigate differential ion suppression between an analyte and this compound across six different lots of human plasma.

Table 1: Quantitative Assessment of Matrix Effect

Plasma LotAnalyte Peak Area (Post-extraction Spike)This compound Peak Area (Post-extraction Spike)Analyte/IS RatioMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Lot 185,000175,0000.4860.850.880.97
Lot 278,000172,0000.4530.780.860.91
Lot 392,000180,0000.5110.920.901.02
Lot 465,000140,0000.4640.650.700.93
Lot 588,000178,0000.4940.880.890.99
Lot 672,000145,0000.4970.720.730.99
Mean 0.484 0.97
%CV 4.7% 4.3%
Neat Solution100,000200,0000.500

Matrix Factor = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution) IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

In this example, the %CV of the IS-Normalized Matrix Factor is low, indicating that this compound is adequately compensating for the matrix effect. A high %CV (>15%) would suggest a significant issue with differential matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression for an analyte and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the analyte and this compound into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix lots before the extraction process (this set is for recovery assessment but is often prepared concurrently).

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • Calculate the MF for both the analyte and this compound for each matrix lot.

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

    • Calculate the coefficient of variation (%CV) of the IS-Normalized MF across all matrix lots.

Visualizations

IonSuppressionWorkflow start Inconsistent Analyte/IS Ratios Observed check_coelution Step 1: Verify Co-elution Overlay Analyte and IS Chromatograms start->check_coelution coelution_ok Co-elution Confirmed check_coelution->coelution_ok Yes coelution_bad Chromatographic Shift Observed check_coelution->coelution_bad No assess_matrix_effect Step 2: Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) coelution_ok->assess_matrix_effect optimize_chromatography Step 3: Mitigate Optimize Chromatography (Gradient, Column) coelution_bad->optimize_chromatography matrix_effect_ok Matrix Effect Acceptable (%CV < 15%) assess_matrix_effect->matrix_effect_ok Pass matrix_effect_bad Differential Matrix Effect Confirmed (%CV > 15%) assess_matrix_effect->matrix_effect_bad Fail end Consistent Ratios Achieved matrix_effect_ok->end matrix_effect_bad->optimize_chromatography improve_cleanup Step 3: Mitigate Improve Sample Cleanup (SPE, LLE) matrix_effect_bad->improve_cleanup optimize_chromatography->assess_matrix_effect improve_cleanup->assess_matrix_effect

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

MatrixEffectAssessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation set_a Set A: Neat Solution (Analyte + IS in Solvent) lcms Inject Samples and Acquire Peak Areas set_a->lcms set_b Set B: Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) set_b->lcms calc_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) lcms->calc_mf calc_is_norm Calculate IS-Normalized MF MF(Analyte) / MF(IS) calc_mf->calc_is_norm calc_cv Calculate %CV across Multiple Matrix Lots calc_is_norm->calc_cv

Caption: Workflow for quantitative matrix effect assessment.

References

improving chromatographic peak shape for N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl Carvedilol-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, such as tailing, for this compound in reversed-phase HPLC?

Poor peak shape, particularly peak tailing, for this compound, a basic compound, in reversed-phase high-performance liquid chromatography (RP-HPLC) is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the basic nitrogen atom in the this compound molecule and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions lead to a secondary retention mechanism that can cause peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[4][5] If the pH is not optimized, it can exacerbate silanol interactions and lead to poor peak shape.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion, including tailing or fronting.[2]

  • Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase over time can lead to active sites that cause peak tailing.[2]

  • Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to pH gradients within the column, causing inconsistent ionization of the analyte and resulting in peak asymmetry.[5]

Q2: How can I improve the peak shape of this compound by modifying the mobile phase?

Optimizing the mobile phase is a crucial step in achieving a symmetrical peak for this compound. Here are several strategies:

  • Adjusting Mobile Phase pH: For basic compounds like this compound, increasing the mobile phase pH can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions.[2] Conversely, lowering the pH (e.g., pH 2.5-3.0) can protonate the basic analyte, which can sometimes lead to improved peak shape, especially when paired with a suitable buffer.[4][6][7]

  • Using Buffers: Incorporating a buffer into the aqueous portion of the mobile phase is highly recommended to control the pH and minimize silanol interactions.[3][5] Common buffers include phosphate (B84403), acetate, and formate. A buffer concentration of 10-50 mM is generally sufficient for most reversed-phase applications.[5]

  • Adding a Competing Base: A small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the this compound from these interactions and improving peak symmetry.[8]

  • Optimizing Organic Solvent Composition: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) affect analyte retention and can influence peak shape.[9][10] Experimenting with different ratios of aqueous buffer to organic solvent can help in achieving the desired peak symmetry and retention time.

Q3: What role does the HPLC column play in the peak shape of this compound, and what are my options?

The choice of HPLC column is critical for obtaining a good peak shape for basic compounds.

  • High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns that are well end-capped are designed to have a minimal number of accessible silanol groups.[2][11] Using such columns can significantly reduce peak tailing.

  • Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider using a column with a different stationary phase.

    • Phenyl-Hexyl Phases: These columns can offer different selectivity due to pi-pi interactions with the aromatic rings of this compound and may provide better peak shapes.

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to be more compatible with aqueous mobile phases and can reduce interactions with basic analytes.

    • Hybrid Organic/Silica Particles: These columns often exhibit improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.

  • Column with Smaller Particle Sizes: Using columns with smaller particles (e.g., sub-2 µm or superficially porous particles) can lead to higher efficiency and sharper peaks.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for identifying and resolving peak tailing issues with this compound.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing) check_overload Q: Is the column overloaded? start->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_mobile_phase Q: Is the mobile phase optimized? check_overload->check_mobile_phase No reduce_load->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5 or 6.5-7.5) check_mobile_phase->adjust_ph No check_column Q: Is the column suitable? check_mobile_phase->check_column Yes add_buffer Add/Optimize Buffer (e.g., 20mM Phosphate or Formate) adjust_ph->add_buffer add_buffer->check_column use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped No check_system Check for Extra-Column Volume and Contamination check_column->check_system Yes try_alternative Try Alternative Stationary Phase (e.g., Phenyl, Polar-Embedded) use_endcapped->try_alternative try_alternative->check_system end Symmetrical Peak Shape Achieved check_system->end

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details a method for evaluating the effect of mobile phase pH on the peak shape of this compound.

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare three separate 20 mM potassium phosphate buffers and adjust the pH to 3.0, 5.0, and 7.0 with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase Gradient: 60% A to 40% A over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 240 nm

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition using the pH 3.0 buffer for at least 15 minutes.

    • Inject a standard solution of this compound.

    • Repeat the equilibration and injection for the pH 5.0 and pH 7.0 buffers.

    • Evaluate the peak asymmetry factor for each pH condition.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Asymmetry)
3.01.2
5.01.8
7.01.1

Note: Data are hypothetical and for illustrative purposes.

Guide 2: Selecting the Appropriate HPLC Column

This guide outlines the decision-making process for selecting an HPLC column to improve the peak shape of this compound.

Column_Selection start Start: Peak Tailing on Standard C18 Column option1 Option 1: High-Purity, End-Capped C18 start->option1 option2 Option 2: Alternative Stationary Phase start->option2 result Improved Peak Shape option1->result phenyl Phenyl-Hexyl (for pi-pi interactions) option2->phenyl polar_embedded Polar-Embedded (reduces silanol interactions) option2->polar_embedded hybrid Hybrid Organic/Silica (improved pH stability) option2->hybrid phenyl->result polar_embedded->result hybrid->result

Caption: Decision tree for HPLC column selection.

Experimental Protocols

Protocol 2: Column Screening

This protocol describes a method for comparing different column chemistries to improve the peak shape of this compound.

  • Columns to be Tested:

    • Standard C18 (e.g., Hypersil GOLD C18)

    • High-Purity, End-Capped C18 (e.g., Agilent Zorbax Eclipse Plus C18)

    • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)

  • Chromatographic Conditions:

    • Mobile Phase: 20 mM Ammonium Acetate, pH 6.8, and Acetonitrile (gradient elution).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 240 nm

  • Procedure:

    • Individually install and equilibrate each column with the mobile phase.

    • Inject the this compound standard onto each column.

    • Record the chromatogram and calculate the peak tailing factor.

Data Presentation

Table 2: Comparison of Peak Asymmetry on Different Columns

Column TypeTailing Factor (Asymmetry)
Standard C181.9
High-Purity, End-Capped C181.3
Phenyl-Hexyl1.1

Note: Data are hypothetical and for illustrative purposes.

References

minimizing isotopic exchange of deuterium in N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and analysis of N-Benzyl Carvedilol-d5, with a specific focus on minimizing isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, or H/D (hydrogen-deuterium) exchange, is a chemical reaction where a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as from a solvent.[1] This is a significant issue in quantitative analysis, particularly for applications using mass spectrometry, as it compromises the isotopic purity of the standard.[1] For this compound, which is often used as an internal standard, loss of deuterium can lead to inaccurate quantification of the target analyte and potential false positives.[1]

Q2: Which deuterium atoms in this compound are susceptible to exchange?

A2: The positions of the deuterium labels are critical to their stability. In this compound, the five deuterium atoms are located on the phenyl ring of the N-benzyl group.[2] Deuterium atoms on aromatic carbons are generally stable under typical analytical conditions.[3] However, it is crucial to also consider the exchangeable protons on the Carvedilol core structure itself, namely on the secondary amine (-NH) and hydroxyl (-OH) groups. While not part of the "-d5" label, these positions can readily exchange with protons from the solvent, which can be a factor in certain analytical methods.

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The three main factors that accelerate isotopic exchange are pH, temperature, and the type of solvent used.[1][3][4]

  • pH: Both strongly acidic (pH < 2) and basic (pH > 8) conditions can catalyze the exchange process.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][4]

  • Solvent: Protic solvents, such as water and methanol, contain readily exchangeable protons and can facilitate the loss of deuterium.[3][4]

Q4: What are the recommended storage conditions for this compound to ensure long-term stability?

A4: To maintain isotopic purity during storage, the following conditions are recommended:

  • Solvent Choice: Whenever possible, store stock solutions in aprotic solvents like acetonitrile (B52724), dioxane, or tetrahydrofuran.[4] If an aqueous solution is necessary, consider using a D₂O-based buffer.[4]

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow the rate of exchange.[4]

  • pH: If using an aqueous buffer, maintain a pH where the exchange rate is minimal. For many compounds, this is in the slightly acidic range of pH 2.5-3.[3][4]

  • Container: Use tightly sealed containers to prevent exposure to atmospheric moisture.[1]

Q5: Which analytical techniques are suitable for monitoring the isotopic purity of this compound?

A5: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

  • Mass Spectrometry (LC-MS): This is a highly sensitive method used to monitor the isotopic cluster of the compound and detect any presence of the unlabeled analogue.[5][6] ESI-HRMS is particularly effective for rapid characterization of isotopic purity.[5][7]

  • NMR Spectroscopy: NMR can confirm the positions of the deuterium labels and provide quantitative information on the isotopic enrichment.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My mass spectrometry results show a lower-than-expected mass for the internal standard and/or a signal at the mass of the unlabeled analyte.

  • Potential Cause: This is a classic sign of back-exchange, where deuterium atoms on your standard have been replaced by protons.[3]

  • Troubleshooting Workflow:

    G cluster_solutions Corrective Actions start Observation: Decreased Isotopic Purity check_solvent Step 1: Evaluate Solvent start->check_solvent check_ph Step 2: Check pH check_solvent->check_ph solution_solvent Solution: Use aprotic solvents (e.g., ACN) or minimize protic solvent exposure. check_solvent->solution_solvent check_temp Step 3: Verify Temperature check_ph->check_temp solution_ph Solution: Adjust sample and mobile phase pH to ~2.5-3 using formic acid. check_ph->solution_ph solution_temp Solution: Keep samples, vials, and autosampler cooled (e.g., 4°C). check_temp->solution_temp

    Caption: Troubleshooting workflow for diagnosing isotopic exchange.

Issue 2: My results are inconsistent across an analytical batch run.

  • Potential Cause: Deuterium exchange may be occurring over time in the autosampler. The longer a sample sits (B43327) in a protic solvent or at room temperature, the more exchange can occur.

  • Solutions:

    • Temperature Control: Ensure the autosampler is cooled (e.g., 4°C) to slow the exchange rate.[3]

    • Sample Preparation Timing: Prepare samples just before analysis or in smaller batches to minimize the time they are stored in the final diluent.

    • Solvent: If possible, the final dilution of the sample should be in an aprotic solvent or a mobile phase that has been optimized to minimize exchange.[4]

Quantitative Data & Experimental Protocols

Table 1: Key Factors Influencing Hydrogen-Deuterium Exchange Rate
FactorConditionImpact on Exchange RateRecommended Mitigation Strategy
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[3]
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).[3][4]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile) when possible.[3][4]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[3]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[3]
Protocol: Minimizing Back-Exchange During LC-MS Sample Preparation and Analysis

This protocol is based on the principles of "quenching" used in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to slow the reaction.[1][8]

  • Stock Solution Preparation:

    • Dissolve this compound in a high-purity aprotic solvent such as acetonitrile.

    • Store the stock solution at -20°C or below in a tightly sealed vial.

  • Sample Dilution:

    • Perform serial dilutions using acetonitrile or a solvent composition that matches the initial mobile phase conditions.

    • For the final dilution step before injection, if an aqueous environment is required, use a pre-chilled diluent (4°C) acidified to pH ~2.5 with 0.1% formic acid.[8]

  • LC System Conditions:

    • Autosampler: Maintain the autosampler temperature at 4°C.

    • Mobile Phase: Use a mobile phase with a pH between 2.5 and 3.0, typically achieved with an additive like formic acid.[8] Avoid strongly acidic or basic modifiers.

    • Gradient: While shortening the LC gradient has a minimal effect on back-exchange (~2%), it is still a factor to consider.[8][9] The primary focus should be on pH and temperature control.

  • MS System Configuration:

    • Set up the mass spectrometer to monitor the mass transitions for both the deuterated standard (this compound) and the unlabeled analyte (N-Benzyl Carvedilol) to actively assess the extent of any in-source back-exchange.[4]

G cluster_prep Sample Preparation (Cold) cluster_analysis LC-MS Analysis stock Stock Solution (Aprotic Solvent, -20°C) dilute Dilute in Mobile Phase A (pH 2.5-3, 4°C) stock->dilute vial Transfer to Autosampler Vial (Keep at 4°C) dilute->vial inject Inject into LC System (Autosampler at 4°C) vial->inject separate Chromatographic Separation (Mobile Phase pH 2.5-3) inject->separate detect MS Detection (Monitor d5 and d0 masses) separate->detect

Caption: Recommended workflow to minimize deuterium exchange.

References

troubleshooting poor recovery of N-Benzyl Carvedilol-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of N-Benzyl Carvedilol-d5 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a deuterated analog of N-Benzyl Carvedilol (B1668590), used as an internal standard in bioanalytical methods. Its key chemical characteristics relevant to extraction are:

  • Structure: It is a tertiary amine and possesses aromatic rings, making it a relatively large and complex molecule.

  • Solubility: It is freely soluble in acetonitrile (B52724).[1][2] The addition of the non-polar benzyl (B1604629) group to the carvedilol structure increases its lipophilicity compared to the parent drug.

  • Basicity: Like Carvedilol, the presence of the amine group makes it a basic compound. This property is crucial for optimizing extraction by adjusting the pH of the sample matrix.

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal for quantitative bioanalysis. It has nearly identical physicochemical properties to the analyte (N-Benzyl Carvedilol), meaning it will behave similarly during sample preparation, extraction, and chromatographic analysis. This similarity allows it to compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.

Q3: What are the common causes of poor recovery for an internal standard like this compound?

A3: Poor recovery of an internal standard can stem from several factors, including:

  • Suboptimal Extraction Conditions: Incorrect solvent choice, improper pH of the aqueous phase, or insufficient mixing can lead to incomplete extraction.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal.[3][4] Phospholipids are a common source of matrix effects in plasma samples.

  • Analyte Instability: The internal standard may degrade during sample collection, storage, or the extraction process.

  • Procedural Errors: Inaccurate pipetting, incomplete phase separation in liquid-liquid extraction (LLE), or improper conditioning/elution in solid-phase extraction (SPE) can all contribute to low recovery.

Troubleshooting Guides

Poor Recovery in Liquid-Liquid Extraction (LLE)

Issue: Low or inconsistent recovery of this compound is observed when using LLE.

Workflow for LLE:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Plasma Sample p2 Spike with This compound p1->p2 p3 Vortex to Mix p2->p3 p4 Adjust pH (e.g., add base) p3->p4 e1 Add Extraction Solvent (e.g., Ethyl Acetate) p4->e1 e2 Vortex/Mix for Emulsion Formation e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Transfer Organic Layer e3->a1 a2 Evaporate to Dryness a1->a2 a3 Reconstitute in Mobile Phase a2->a3 a4 Inject into LC-MS/MS a3->a4

Caption: A typical liquid-liquid extraction workflow for plasma samples.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Incorrect pH This compound is a basic compound. To ensure it is in its neutral, more organic-soluble form, increase the pH of the aqueous sample to >10 before extraction. A common approach is to add a small volume of a base like 1M NaOH or ammonium (B1175870) hydroxide.
Inappropriate Solvent The extraction solvent may not be optimal. Consider the polarity of this compound, which is more lipophilic than Carvedilol. If using a moderately polar solvent like methyl tert-butyl ether (MTBE) shows poor recovery, try a more polar solvent like ethyl acetate, which has been used for the extraction of N-benzyl carvedilol from reaction mixtures. A less polar solvent like hexane (B92381) might be too non-polar.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortex for at least 1-2 minutes. Inadequate mixing will result in poor and inconsistent recovery.
Emulsion Formation Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery. To break emulsions, try adding a small amount of salt (salting out), gentle centrifugation, or using a different extraction solvent.
Phase Separation Issues If the phases do not separate cleanly after centrifugation, it can be difficult to collect the organic layer without contamination, leading to variable recovery. Ensure the centrifuge is properly balanced and run at a sufficient speed and duration.

Quantitative Data for LLE Solvent Selection:

Solvent Polarity Index Properties and Considerations
Hexane 0.1Very non-polar. May be too non-polar for efficient extraction of this compound.
Methyl tert-butyl ether (MTBE) 2.5A common LLE solvent. Good for extracting basic compounds at high pH.
Ethyl Acetate 4.4A more polar solvent that has been shown to be effective for extracting N-benzyl carvedilol. Good for moderately polar compounds.
Dichloromethane (DCM) 3.1A dense solvent that will form the lower layer. Can be effective but is a halogenated solvent with disposal considerations.
Poor Recovery in Solid-Phase Extraction (SPE)

Issue: Low or inconsistent recovery of this compound is observed when using SPE.

Workflow for SPE:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Plasma Sample p2 Spike with This compound p1->p2 p3 Pre-treat Sample (e.g., dilute, adjust pH) p2->p3 s1 Condition Cartridge s3 Load Sample p3->s3 s2 Equilibrate Cartridge s1->s2 s2->s3 s4 Wash to Remove Interferences s3->s4 s5 Elute Analyte s4->s5 a1 Evaporate Eluate s5->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: A standard solid-phase extraction workflow.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Incorrect Sorbent This compound is a basic and relatively non-polar compound. A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is a good starting point as it offers a mixed-mode retention mechanism (reversed-phase and ion-exchange). If recovery is still low, consider a cation-exchange sorbent.
Improper Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge will lead to poor retention and low recovery. Always follow the manufacturer's instructions. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
Sample pH During Loading For reversed-phase SPE, the pH of the sample should be adjusted to ensure the analyte is retained. For the basic this compound, a neutral or slightly basic pH during loading will promote retention on a reversed-phase sorbent.
Inappropriate Wash Solvent The wash solvent should be strong enough to remove matrix interferences but not so strong that it elutes the analyte of interest. Start with a weak organic solvent in an aqueous buffer. If the analyte is eluting during the wash step, decrease the organic content of the wash solvent.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. For a reversed-phase sorbent, a high percentage of a strong organic solvent like methanol (B129727) or acetonitrile is typically used. If the analyte is also retained by ion-exchange, adding a modifier to the elution solvent (e.g., a small amount of acid or base) will be necessary to disrupt the ionic interaction and achieve complete elution. Since this compound is basic, adding a small amount of acid (e.g., formic acid) to the organic elution solvent can improve recovery.

General Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_lle LLE Troubleshooting cluster_spe SPE Troubleshooting start Poor Recovery of This compound check_method Review Extraction Protocol (LLE or SPE) start->check_method is_lle Using LLE? check_method->is_lle is_spe Using SPE? is_lle->is_spe No lle1 Check Sample pH (should be >10) is_lle->lle1 Yes spe1 Verify Sorbent Choice (e.g., Polymeric RP) is_spe->spe1 Yes check_matrix Investigate Matrix Effects is_spe->check_matrix No lle2 Evaluate Extraction Solvent (e.g., try Ethyl Acetate) lle1->lle2 lle3 Ensure Thorough Mixing lle2->lle3 lle4 Address Emulsion Formation lle3->lle4 lle4->check_matrix spe2 Confirm Proper Conditioning/Equilibration spe1->spe2 spe3 Optimize Wash Solvent spe2->spe3 spe4 Strengthen Elution Solvent (e.g., add acid/base) spe3->spe4 spe4->check_matrix matrix_solution Dilute Sample or use Phospholipid Removal Plates check_matrix->matrix_solution Yes check_stability Assess Analyte Stability check_matrix->check_stability No matrix_solution->check_stability stability_solution Minimize processing time, keep samples cold check_stability->stability_solution Yes end Recovery Improved check_stability->end No stability_solution->end

Caption: A flowchart to guide the troubleshooting process for poor recovery.

References

Technical Support Center: Optimization of LC-MS/MS Source Conditions for N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS source conditions for the analysis of N-Benzyl Carvedilol-d5.

Frequently Asked Questions (FAQs)

Q1: What are typical starting ESI source conditions for a deuterated analog of carvedilol (B1668590) like this compound?

A1: Based on methods developed for carvedilol, a good starting point for optimizing ESI source conditions for this compound in positive ionization mode would be an ion spray voltage of 5500 V, a source temperature of 450 °C, a nebulizer gas pressure of 40 psi, a turbo gas pressure of 55 psi, and a curtain gas setting of 15 psi.[1][2][3] It is crucial to further optimize these parameters for your specific instrument and mobile phase composition.

Q2: Should this compound co-elute perfectly with non-labeled carvedilol?

A2: Not necessarily. It is a common phenomenon for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is known as the "isotope effect," which can be influenced by the number and location of deuterium (B1214612) atoms.[4] While often a minor shift, it can be problematic if it leads to differential matrix effects.[4][5]

Q3: Can the use of this compound as an internal standard fully compensate for matrix effects?

A3: Ideally, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] However, if there is chromatographic separation between the analyte and the deuterated internal standard, they may be affected differently by co-eluting matrix components, which can lead to inaccuracies in quantification.[4][5]

Q4: My this compound signal is inconsistent or decreasing. What are the potential causes?

A4: Inconsistent internal standard signal can stem from several issues including sample preparation inconsistencies, instrument contamination, or analyte-internal standard interactions that affect ionization efficiency.[6] A common issue in ESI is that as the analyte concentration increases, the internal standard signal can decrease due to competition for ionization at the droplet surface.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Potential Cause Recommended Solution
Column Issues: Contamination, partial clogging, or a void in the column can lead to peak splitting or tailing.[6]- Action: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is compatible with the column chemistry to prevent silica (B1680970) dissolution.[6]
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6]- Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
Secondary Interactions: Analyte interactions with the stationary phase can cause peak tailing.[6]- Action: Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Extra-Column Effects: Issues with tubing, fittings, or the detector cell can contribute to peak tailing.[6]- Action: Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter to minimize dead volume.
Issue 2: Signal Instability or Loss for this compound
Potential Cause Recommended Solution
Ion Source Contamination: Contamination of the ion source can lead to a gradual or sudden loss of signal.- Action: Clean the ion source components according to the manufacturer's recommendations.
In-source Degradation: Thermally labile compounds can degrade at high source temperatures.- Action: Systematically reduce the drying gas temperature to see if the signal improves.[8]
Mobile Phase Incompatibility: The mobile phase composition can significantly impact ionization efficiency.- Action: Ensure the mobile phase is compatible with ESI. For positive mode, acidic modifiers like formic acid are generally preferred.[1] For APCI, methanol (B129727) is often a better choice than acetonitrile.[8]
Analyte Concentration Effects: High concentrations of the analyte can suppress the ionization of the internal standard.[7]- Action: If linearity is an issue at the high end of the calibration curve, consider reducing the concentration of the highest standards or using a smaller injection volume.
Issue 3: Chromatographic Separation of this compound and Carvedilol
Potential Cause Recommended Solution
Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to slight differences in retention time.[4]- Action: Modify chromatographic conditions by adjusting the mobile phase composition, gradient slope, or column temperature to minimize the separation.[6]
Column Chemistry: The degree of separation can be dependent on the stationary phase of the column.- Action: Evaluate different columns with varying stationary phases to find one that minimizes the isotopic separation.[6]
Differential Matrix Effects: If separation occurs in a region of the chromatogram with significant ion suppression, it can compromise quantitation.[4][5]- Action: If chromatographic modifications are unsuccessful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[6]

Experimental Protocols

Systematic Optimization of ESI Source Parameters

A design of experiments (DoE) approach is recommended for efficient optimization of ESI source parameters.[9] However, a one-factor-at-a-time (OFAT) approach can also be effective.

  • Initial Setup:

    • Prepare a solution of this compound in the initial mobile phase conditions.

    • Infuse the solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.

    • Set the mass spectrometer to monitor the appropriate precursor and product ions for this compound. For carvedilol-d5, a protonated molecular ion at m/z 412.2 has been reported.[10]

  • Parameter Optimization (OFAT approach):

    • Capillary/Spray Voltage: While infusing the sample, vary the capillary voltage in increments (e.g., 500 V) within the typical range for your instrument (e.g., 3000-5500 V for positive mode) and record the signal intensity at each step.[11][12] Plot the intensity versus voltage and select the voltage that provides the maximum stable signal.

    • Drying Gas Temperature: Set the capillary voltage to its optimal value. Vary the drying gas temperature in increments (e.g., 25 °C) within a range of 250-450 °C.[8] Select the temperature that gives the best signal without evidence of thermal degradation.

    • Drying Gas Flow Rate: With the optimal capillary voltage and temperature, vary the drying gas flow rate (e.g., in 2 L/min increments).[12] Higher flow rates can improve desolvation but may also reduce sensitivity for some analytes.

    • Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable spray. Typical starting points are 30-60 psig.[8] The optimal pressure is often dependent on the liquid flow rate.[8]

  • Final Evaluation:

    • Once all parameters are optimized individually, perform a final check to ensure that the combination of optimal settings provides the best overall performance.

    • Incorporate the optimized source conditions into your LC-MS/MS method.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS source parameters used for the analysis of carvedilol, which can serve as a starting point for optimizing conditions for this compound.

ParameterValue Range / Typical SettingReference
Ionization Mode Positive Electrospray Ionization (ESI)[1][2][3]
Ion Spray Voltage 4500 - 5500 V[1][2][3][13]
Source Temperature 300 - 450 °C[1][2][3][8]
Nebulizer Gas 30 - 60 psig[1][2][3][8]
Curtain Gas 15 psi[1][2][3]
Turbo/Drying Gas 5 L/min - 55 psi[1][2][3][8]
Declustering Potential 60 - 80 V[1][2]
Collision Energy 25 - 45 V[1][2]

Visualizations

OptimizationWorkflow cluster_prep Preparation cluster_optim Optimization (One-Factor-at-a-Time) cluster_final Finalization prep_solution Prepare this compound Solution infuse_sample Infuse into MS via Syringe Pump prep_solution->infuse_sample optim_voltage Optimize Capillary Voltage infuse_sample->optim_voltage Establish Stable Signal optim_temp Optimize Source Temperature optim_voltage->optim_temp optim_gas_flow Optimize Drying Gas Flow optim_temp->optim_gas_flow optim_nebulizer Optimize Nebulizer Pressure optim_gas_flow->optim_nebulizer final_check Confirm Optimal Parameter Set optim_nebulizer->final_check incorporate Incorporate into LC-MS/MS Method final_check->incorporate

Caption: Workflow for systematic optimization of ESI source conditions.

TroubleshootingTree cluster_issues cluster_solutions start Issue with Deuterated IS (this compound) peak_shape Poor Peak Shape? start->peak_shape signal_issue Inconsistent Signal? start->signal_issue separation Separation from Analyte? start->separation solution_peak Check Column Injection Solvent Extra-column Volume peak_shape->solution_peak Yes solution_signal Clean Source Optimize Temperature Check for Matrix Effects signal_issue->solution_signal Yes solution_separation Modify Chromatography Try Different Column separation->solution_separation Yes

Caption: Troubleshooting decision tree for common internal standard issues.

References

Technical Support Center: Resolving Co-elution of N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of N-Benzyl Carvedilol-d5 with other impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical method development and validation for Carvedilol and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated analog of N-Benzyl Carvedilol, which is a known process impurity of Carvedilol.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalytical and impurity profiling methods due to its similar chemical properties to the analyte of interest, Carvedilol, and its distinct mass-to-charge ratio, which allows for accurate quantification via mass spectrometry.[3]

Q2: What are the common impurities that could potentially co-elute with this compound?

Potential co-eluting impurities with this compound can originate from the synthesis of Carvedilol or its degradation. Based on synthetic routes and forced degradation studies, potential co-eluting species include:

  • Process-related impurities: Other structurally similar impurities formed during the synthesis of Carvedilol, such as Impurity A, Impurity B, and other N-alkylated or dimeric forms.[1][4]

  • Degradation products: Carvedilol is known to degrade under acidic, alkaline, and oxidative conditions.[5][6][7] Degradants may have chromatographic behavior similar to this compound.

  • Isomers: Positional isomers or stereoisomers of Carvedilol and its impurities can also pose a separation challenge.[8][9]

Q3: How can I confirm if I have a co-elution issue?

Detecting co-elution requires careful examination of your chromatograms. Look for the following signs:[10]

  • Peak asymmetry: Shoulders or tailing on the this compound peak.

  • Broader than expected peaks: Compare the peak width of the internal standard to other well-resolved peaks in the chromatogram.

  • Inconsistent peak purity analysis: If using a PDA detector, peak purity analysis across the peak may fail.

  • Mass spectral analysis: If using LC-MS, examining the mass spectra across the chromatographic peak can reveal the presence of multiple components with different m/z values.[10]

Troubleshooting Guide for Co-elution Resolution

Co-elution issues with this compound can often be resolved by systematically optimizing the chromatographic conditions. This guide provides a step-by-step approach to troubleshoot and resolve peak co-elution.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to follow when troubleshooting co-elution problems.

Resolution_Factors cluster_parameters Adjustable Chromatographic Parameters cluster_factors Impact on Resolution Factors param_mobile_phase Mobile Phase (Composition, pH) factor_selectivity Selectivity (α) param_mobile_phase->factor_selectivity factor_retention Retention Factor (k') param_mobile_phase->factor_retention param_column Stationary Phase (Chemistry) param_column->factor_selectivity param_temp Temperature param_temp->factor_selectivity factor_efficiency Efficiency (N) param_temp->factor_efficiency param_temp->factor_retention resolution Peak Resolution factor_selectivity->resolution factor_efficiency->resolution factor_retention->resolution

References

ensuring long-term stability of N-Benzyl Carvedilol-d5 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of N-Benzyl Carvedilol-d5 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility and stability, it is recommended to use solvents such as DMSO, Methanol, or Chloroform. The choice of solvent may depend on the specific requirements of your downstream analytical method.

Q2: What are the ideal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term stability, stock solutions should be stored at -20°C.[1][2] Some manufacturers also recommend storage at 2-8°C in a refrigerator for shorter periods.[3] To minimize degradation, solutions should be stored in tightly sealed, light-resistant containers.[4][5]

Q3: How long can I expect my this compound stock solution to be stable?

A3: When stored at -20°C in a tightly sealed, light-resistant container, the stock solution is expected to be stable for at least 6 months. However, it is best practice to perform periodic stability checks, especially if the solution is used as a quantitative standard.

Q4: Should I be concerned about freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles can potentially lead to degradation of the compound and evaporation of the solvent, thereby affecting the concentration. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

A5: this compound, similar to Carvedilol, is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation and hydrolysis, particularly under alkaline conditions.[6][7] Exposure to light (photolytic degradation) can also be a concern.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the stock solution.Prepare a fresh stock solution from solid material. Verify the storage conditions of the old stock solution (temperature, light exposure). Perform forced degradation studies to identify potential degradation products.
Inconsistent analytical results Inaccurate concentration of the stock solution.This could be due to solvent evaporation or degradation. Prepare a new stock solution and re-validate. Ensure vials are tightly sealed. Avoid repeated freeze-thaw cycles by using aliquots.
Precipitation in the stock solution upon thawing Poor solubility or supersaturation at low temperatures.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock solution in a different solvent or at a slightly lower concentration.
Discoloration of the stock solution Oxidation or other chemical degradation.Discard the solution immediately. When preparing a new solution, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound.

Materials:

  • This compound solid

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vials with screw caps

Procedure:

  • Accurately weigh 1 mg of this compound solid using an analytical balance.

  • Transfer the solid to a 1 mL Class A volumetric flask.

  • Add approximately 0.8 mL of DMSO to the flask.

  • Vortex the solution until the solid is completely dissolved.

  • Add DMSO to the flask to bring the final volume to 1 mL.

  • Mix the solution thoroughly.

  • Aliquot the stock solution into single-use amber glass vials.

  • Seal the vials tightly and store at -20°C.

Protocol 2: Stability Assessment by HPLC

Objective: To assess the stability of the this compound stock solution over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with UV or Mass Spectrometric detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[8]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

Procedure:

  • Initial Analysis (Time 0):

    • Dilute the freshly prepared stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

    • Inject the diluted solution into the HPLC system.

    • Record the peak area and retention time of the this compound peak.

  • Long-Term and Accelerated Stability Testing:

    • Store aliquots of the stock solution under desired conditions (e.g., -20°C for long-term, 4°C and 25°C for accelerated).

    • At specified time points (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition.

    • Prepare a working solution and analyze by HPLC as described for the initial analysis.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the initial peak area.

    • Calculate the percentage of the compound remaining.

    • A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.

Example HPLC Conditions:

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a gradient or isocratic elution.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[6]

Quantitative Data Summary

The following table provides representative data from a hypothetical long-term stability study of a 1 mg/mL this compound stock solution in DMSO.

Storage ConditionTime Point% Remaining (Mean ± SD)Appearance
-20°C 0 Months100%Clear, colorless
1 Month99.8 ± 0.5%Clear, colorless
3 Months99.5 ± 0.7%Clear, colorless
6 Months98.9 ± 0.9%Clear, colorless
4°C 0 Months100%Clear, colorless
1 Month98.2 ± 1.1%Clear, colorless
3 Months95.4 ± 1.5%Clear, colorless
6 Months91.3 ± 2.0%Clear, colorless
25°C 0 Months100%Clear, colorless
1 Month92.1 ± 1.8%Clear, colorless
3 Months85.6 ± 2.5%Slight yellow tint
6 Months78.2 ± 3.1%Yellow tint

Visualizations

Stock_Solution_Workflow Diagram 1: Stock Solution Preparation and Aliquoting Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh N-Benzyl Carvedilol-d5 Solid dissolve Dissolve in Appropriate Solvent weigh->dissolve volumetric Bring to Final Volume in Volumetric Flask dissolve->volumetric aliquot Aliquot into Single-Use, Light-Resistant Vials volumetric->aliquot Transfer to Vials store Store at -20°C for Long-Term Stability aliquot->store thaw Thaw a Single Aliquot for Experiment store->thaw use Use in Experiment thaw->use

Caption: Workflow for preparing and storing this compound stock solutions.

Degradation_Pathway Diagram 2: Potential Degradation Pathways cluster_stress Stress Conditions compound This compound (Stable) degradation_products Degradation Products compound->degradation_products light Light Exposure (Photolysis) light->degradation_products heat Elevated Temperature (Thermal Stress) heat->degradation_products alkali Alkaline pH (Hydrolysis) alkali->degradation_products oxygen Oxygen (Oxidation) oxygen->degradation_products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Method Refinement for N-Benzyl Carvedilol-d5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the enhanced sensitivity of N-Benzyl Carvedilol-d5 detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: this compound is a stable isotope-labeled form of N-Benzyl Carvedilol, which is known to be an impurity and a degradation product of Carvedilol.[1] In analytical methods, it is primarily used as an internal standard (IS) for the quantification of N-Benzyl Carvedilol or related substances due to its chemical similarity and distinct mass-to-charge ratio (m/z).[2] Its deuteration also makes it a valuable tool in pharmacokinetic and metabolic studies.[2]

Q2: Why is enhancing the sensitivity of this compound detection important?

A2: While often used as an internal standard, accurately detecting and quantifying this compound at low levels is crucial for several reasons:

  • Method Validation: A stable and sensitive IS signal is fundamental to the accuracy and precision of the entire bioanalytical method.[3]

  • Impurity Analysis: As a labeled version of a known impurity, its detection can be part of characterizing the stability and degradation pathways of the parent drug, Carvedilol.[1][4]

  • Low-Level Quantification: In studies requiring low limits of detection for the analyte, a correspondingly sensitive and reliable signal from the internal standard is necessary for accurate quantification.

Q3: Can deuterated internal standards like this compound perfectly correct for all analytical variabilities?

A3: While they are considered the gold standard, deuterated internal standards may not always perfectly compensate for all issues, particularly matrix effects.[5][6] A phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the analyte and the deuterated standard.[5][6] If this occurs in a region of differential ion suppression, it can lead to inaccuracies.[7]

Troubleshooting Guide

Issue 1: Weak or No Signal for this compound

Q: I am not seeing a signal, or the signal for this compound is significantly weaker than expected. What are the potential causes and how can I troubleshoot this?

A: A complete or significant loss of signal can stem from issues with the sample and standard preparation, the LC system, or the mass spectrometer. A systematic approach is recommended to identify the root cause.

Troubleshooting Workflow for Signal Loss

G cluster_0 Initial Checks cluster_1 Systematic Diagnosis cluster_2 Resolution start Weak or No this compound Signal prep_check Verify Standard Preparation (Concentration, Dilution, Stability) start->prep_check instrument_check Check MS Tuning & Calibration prep_check->instrument_check direct_infusion Direct Infusion of Standard (Bypass LC) instrument_check->direct_infusion signal_ok Signal Present? direct_infusion->signal_ok lc_check Inject on LC-MS System lc_issue Isolate LC Issue (Column, Mobile Phase, Leaks) lc_check->lc_issue source_cleaning Clean Ion Source resolve Problem Resolved source_cleaning->resolve signal_ok->lc_check Yes ms_issue Isolate MS Issue (Source, Optics, Detector) signal_ok->ms_issue No lc_issue->resolve ms_issue->source_cleaning G start Calculate Matrix Factor (MF) decision MF < 1 or > 1? start->decision no_effect No Significant Matrix Effect Proceed with Method decision->no_effect No refine_chrom Refine Chromatography (Separate from Interference) decision->refine_chrom Yes improve_prep Improve Sample Preparation (e.g., SPE, LLE) decision->improve_prep Yes end Re-evaluate Matrix Effect refine_chrom->end improve_prep->end

References

Validation & Comparative

A Head-to-Head Battle in Bioanalysis: Comparing Internal Standards for Carvedilol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the beta-blocker Carvedilol (B1668590), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of commonly employed internal standards for Carvedilol analysis, with a special clarification on the role of N-Benzyl Carvedilol-d5, and a detailed look at the performance of deuterated versus non-deuterated analogues.

Initially, this guide sought to directly compare this compound to other Carvedilol internal standards. However, extensive research clarifies that N-Benzyl Carvedilol is a known impurity of Carvedilol (designated as Carvedilol EP Impurity C and USP Related Compound C) .[1][2][3][4][5] Consequently, this compound serves as the appropriate stable isotope-labeled internal standard for the quantification of this specific impurity, not for the parent drug, Carvedilol.

Therefore, this guide will focus on the two primary categories of internal standards used for the bioanalysis of Carvedilol: stable isotope-labeled (SIL) analogues , specifically Carvedilol-d5, and structural analogues , such as Propranolol (B1214883) and Carbamazepine. The selection of an internal standard is a critical decision that can significantly impact assay performance, particularly in complex matrices like human plasma.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as Carvedilol-d5, is widely considered the gold standard in quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium (B1214612), the molecular weight is increased, allowing for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-identical behavior is crucial for compensating for variations during sample preparation and potential matrix effects during ionization.

The Practical Alternative: Structural Analogue Internal Standards

Structural analogues are compounds with similar chemical structures and physicochemical properties to the analyte. They are often more readily available and cost-effective than SIL internal standards. Common structural analogues used in Carvedilol assays include other beta-blockers like Propranolol and Atenolol, or other structurally similar compounds like Carbamazepine. While they can provide acceptable results, their different chemical nature can lead to variations in extraction recovery and response to matrix effects compared to the analyte.

Performance Comparison: Carvedilol-d5 vs. Structural Analogues

The following tables summarize the performance characteristics of bioanalytical methods for Carvedilol using either Carvedilol-d5 or a structural analogue as the internal standard, based on data from various published studies.

Table 1: Bioanalytical Method Performance with Carvedilol-d5 as Internal Standard

ParameterLinearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Recovery (%)Reference
UPLC-MS/MS in Human Plasma0.05 - 500.74 - 3.881.25 - 2.97-3.6 to 3.394 - 99[1]
UPLC-MS/MS in Dried Blood Spots1.00 - 200< 15< 15± 15Not specified[6]

Table 2: Bioanalytical Method Performance with Structural Analogues as Internal Standard

Internal StandardLinearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Recovery (%)Reference
Carbamazepine4 - 601.53 - 2.472.05 - 3.80< 0.583.9 - 91.7[7]
Atenolol15 - 500< 8.0< 8.0< 11.0High[8]
Letrozole10 - 250Not specifiedNot specifiedNot specifiedHigh[9]

Key Considerations and Potential Pitfalls

While SIL internal standards are generally superior, a critical consideration is the potential for chromatographic separation between the analyte and its deuterated analogue due to the deuterium isotope effect. This can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, ultimately affecting the accuracy of the results. One study highlighted this exact issue with a deuterated internal standard for Carvedilol, where a slight retention time difference led to inaccurate results in certain plasma lots.

Structural analogues, on the other hand, are more likely to exhibit different extraction recoveries and ionization efficiencies compared to the analyte due to their inherent structural differences. This can be a significant source of variability if not carefully validated.

Experimental Protocols

Below are detailed methodologies for key experiments in the bioanalysis of Carvedilol, representing common approaches using different internal standards and sample preparation techniques.

Experimental Protocol 1: UPLC-MS/MS Analysis of Carvedilol in Human Plasma using Carvedilol-d5 and Solid-Phase Extraction (SPE)

This protocol is based on the method described by Patel et al. (2013).[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 20 µL of Carvedilol-d5 internal standard solution.

  • Vortex mix for 10 seconds.

  • Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.

  • Centrifuge at 13,148 x g for 5 minutes at 10°C.

  • Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata™-X) with 1.0 mL of methanol (B129727) followed by 1.0 mL of 0.1% (v/v) formic acid.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. UPLC-MS/MS Conditions

  • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.

  • Flow Rate: As optimized for the specific UPLC system.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Carvedilol: m/z 407.2 → 100.2

    • Carvedilol-d5: m/z 412.2 → 105.2

Experimental Protocol 2: HPLC Analysis of Carvedilol in Human Plasma using Carbamazepine and Liquid-Liquid Extraction (LLE)

This protocol is based on the method described by Chatterjee et al. (2011).[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.9 mL of plasma sample, add 0.1 mL of Carbamazepine internal standard solution.

  • Add 4 mL of ethyl acetate.

  • Vortex mix for 15 minutes.

  • Centrifuge at 5000 rpm for 20 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness at 35°C under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. HPLC-UV Conditions

  • Column: Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (60:40, v/v).

  • Flow Rate: 1 mL/min

  • Detection: UV at 242 nm

  • Retention Times:

    • Carvedilol: ~9.50 min

    • Carbamazepine: ~4.47 min

Visualizing the Workflow and Logic

To better illustrate the processes and decisions involved in selecting and using an internal standard for Carvedilol analysis, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Carvedilol-d5 or Structural Analogue) Plasma->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (UPLC or HPLC) Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized experimental workflow for the bioanalysis of Carvedilol.

IS_Selection Start Start: Need for Carvedilol Quantification Decision1 Is a Stable Isotope-Labeled Internal Standard (Carvedilol-d5) Available and Feasible? Start->Decision1 Use_SIL Use Carvedilol-d5 Decision1->Use_SIL Yes Consider_Analogue Consider Structural Analogue (e.g., Propranolol, Carbamazepine) Decision1->Consider_Analogue No Final_Method Final Validated Method Use_SIL->Final_Method Validate_Analogue Thoroughly Validate Analogue for: - Co-elution - Extraction Recovery - Matrix Effects Consider_Analogue->Validate_Analogue Validate_Analogue->Final_Method

Caption: Decision tree for selecting an internal standard for Carvedilol analysis.

Conclusion

References

Validation of N-Benzyl Carvedilol-d5 for Use in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of N-Benzyl Carvedilol-d5 for use as an internal standard in regulated bioanalysis of Carvedilol (B1668590). As publicly available validation data specifically for this compound is limited, this document presents a comparative analysis based on the well-established use of its close structural analog, Carvedilol-d5. The principles and data presented here serve as a robust framework for the validation and application of deuterated internal standards in regulated bioanalytical workflows.

Comparison of Internal Standard Strategies

In quantitative bioanalysis by LC-MS/MS, the choice of internal standard (IS) is critical for achieving accurate and reproducible results. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Here, we compare the performance of a stable isotope-labeled (SIL) internal standard, such as Carvedilol-d5, with a structural analog internal standard.

FeatureStable Isotope-Labeled IS (e.g., Carvedilol-d5)Structural Analog IS (e.g., a different beta-blocker)
Co-elution Nearly identical chromatographic retention time to the analyte.Different retention time from the analyte.
Matrix Effect Compensation Effectively compensates for matrix-induced ion suppression or enhancement due to identical ionization properties.May not adequately compensate for matrix effects as ionization can be different.
Extraction Recovery Similar extraction recovery to the analyte.Extraction recovery may differ significantly from the analyte.
Regulatory Acceptance Preferred by regulatory agencies (FDA, EMA) for its ability to provide the most accurate results.Acceptable, but requires more rigorous validation to demonstrate its suitability.
Cost and Availability Generally more expensive and may have limited commercial availability.Often less expensive and more readily available.

Experimental Data: Validation of a Carvedilol Bioanalytical Method Using a Deuterated Internal Standard

The following tables summarize typical validation data for an LC-MS/MS method for the quantification of Carvedilol in human plasma using Carvedilol-d5 as an internal standard. This data is representative of the performance expected from a well-validated method intended for regulated bioanalysis.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Deviation of Back-Calculated Concentrations (%)
Carvedilol0.1 - 100> 0.995Within ±15% (±20% at LLOQ)
Table 2: Accuracy and Precision (Intra- and Inter-Day)
QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ0.1< 15< ±15< 15< ±15
Low0.3< 15< ±15< 15< ±15
Medium10< 15< ±15< 15< ±15
High80< 15< ±15< 15< ±15
Table 3: Matrix Effect and Recovery
AnalyteQC LevelMatrix FactorIS-Normalized Matrix FactorRecovery (%)
CarvedilolLow0.95 - 1.050.98 - 1.0285 - 95
High0.96 - 1.040.99 - 1.0187 - 96
Carvedilol-d5-0.94 - 1.06-86 - 94
Table 4: Stability
Stability ConditionDurationTemperatureAnalyte Stability (% of Nominal)
Bench-top8 hoursRoom Temperature95 - 105
Freeze-thaw3 cycles-20°C to Room Temp93 - 107
Long-term30 days-80°C96 - 104
Post-preparative24 hours4°C (Autosampler)98 - 102

Experimental Protocols

A detailed methodology for a typical regulated bioanalytical assay for Carvedilol is provided below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add 10 µL of Carvedilol-d5 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Carvedilol: 407.2 -> 100.2[1][2]

    • Carvedilol-d5: 412.2 -> 105.2[1][2]

Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results plasma Plasma Sample spike Spike with IS (this compound) plasma->spike extraction Solid-Phase Extraction (SPE) spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: Regulated bioanalysis workflow from sample preparation to final reporting.

Internal Standard Comparison Logic

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types prop1 Similar Physicochemical Properties sil_is Stable Isotope-Labeled (SIL) e.g., this compound prop1->sil_is High analog_is Structural Analog e.g., Other Beta-Blocker prop1->analog_is Moderate prop2 Co-elution with Analyte prop2->sil_is High prop2->analog_is Low prop3 Similar Ionization Efficiency prop3->sil_is High prop3->analog_is Moderate prop4 Similar Extraction Recovery prop4->sil_is High prop4->analog_is Moderate

Caption: Comparison of SIL and structural analog internal standards based on ideal properties.

References

A Guide to Inter-Laboratory Comparison of Bioanalytical Methods Utilizing N-Benzyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cross-site validation of bioanalytical methods is critical for ensuring data integrity and consistency in multi-center studies. This guide provides an objective comparison of hypothetical performance data for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Carvedilol quantification, using N-Benzyl Carvedilol-d5 as a stable isotope-labeled (SIL) internal standard. The inclusion of a SIL internal standard is widely considered the gold standard in quantitative bioanalysis, as it effectively mimics the analyte during sample preparation and analysis, thereby correcting for variability.[1]

This guide outlines the experimental protocols and presents comparative data from three distinct laboratories to highlight the method's reproducibility and robustness.

Comparative Performance Across Laboratories

The use of this compound is intended to minimize variations arising from sample extraction, matrix effects, and instrument response. The following tables summarize the validation parameters from three independent laboratories, demonstrating the method's performance.

Table 1: Calibration Curve and Sensitivity

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²)>0.9995>0.9992>0.9996>0.99
Range (ng/mL)2 - 1002 - 1002 - 100As validated
LLOQ (ng/mL)222S/N > 10

Table 2: Accuracy and Precision of Quality Control Samples

QC Level (ng/mL)Laboratory A (% Accuracy ± SD)Laboratory B (% Accuracy ± SD)Laboratory C (% Accuracy ± SD)Acceptance Criteria (% Accuracy)
Low (6 ng/mL)98.5 ± 4.1102.1 ± 5.399.2 ± 4.580-120% (for LLOQ)
Medium (40 ng/mL)101.2 ± 3.599.8 ± 2.9100.5 ± 3.885-115%
High (80 ng/mL)99.0 ± 2.8100.9 ± 3.198.7 ± 2.585-115%
QC Level (ng/mL)Laboratory A (% RSD)Laboratory B (% RSD)Laboratory C (% RSD)Acceptance Criteria (% RSD)
Low (6 ng/mL)4.25.24.5<20% (for LLOQ)
Medium (40 ng/mL)3.52.93.8<15%
High (80 ng/mL)2.83.12.5<15%

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Matrix Factor (IS Normalized)0.981.030.990.8 - 1.2
Recovery (%)89.591.288.7Consistent, precise, and reproducible

Experimental Protocols

A standardized protocol is essential for achieving comparable results across different laboratories.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration as validated).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[2][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Carvedilol: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

3. Cross-Validation Procedure

Cross-validation is a formal comparison of validation parameters between laboratories to establish inter-laboratory reliability.[4] This involves each laboratory analyzing a shared set of quality control (QC) samples and non-pooled subject samples. The results are then statistically compared to ensure there is no significant bias between the methods.[5]

Visualizing the Workflow and Carvedilol's Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the pharmacological context of Carvedilol.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add N-Benzyl Carvedilol-d5 Plasma->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Injection MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow for Carvedilol quantification using an internal standard.

References

Assessing the Performance of N-Benzyl Carvedilol-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of N-Benzyl Carvedilol-d5 as an internal standard in the bioanalysis of Carvedilol across different biological matrices. The performance of an internal standard is critical for the accuracy and reliability of pharmacokinetic and bioequivalence studies. This document outlines key performance metrics, experimental protocols, and a comparative analysis with alternative standards, supported by illustrative data.

Executive Summary

The ideal internal standard (IS) for a bioanalytical method should be chemically and physically similar to the analyte to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard is considered the gold standard. While specific public performance data for this compound is limited, this guide provides a framework for its evaluation based on established principles of bioanalytical method validation and available data for the closely related Carvedilol-d5. The selection of an appropriate internal standard, such as this compound or Carvedilol-d5, requires careful validation to ensure reliable quantification of Carvedilol in complex biological matrices.

Comparative Performance Data

The following tables summarize key performance parameters for an internal standard in bioanalytical assays. The data presented for this compound is illustrative and represents expected performance for a well-behaving SIL-IS. Data for Carvedilol-d5 is based on published literature where available. Metoprolol is included as a common, structurally similar, non-isotopically labeled alternative.

Table 1: Recovery

Recovery assesses the extraction efficiency of the analytical method. Consistent and reproducible recovery is more important than achieving 100% recovery.

Internal StandardBiological MatrixMean Recovery (%)% RSD
This compound (Illustrative) Human Plasma92.54.8
Human Urine88.26.1
Rat Liver Homogenate85.77.5
Carvedilol-d5Human Plasma94-99[1]< 5
MetoprololHuman Plasma85.18.2

Table 2: Matrix Effect

The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte and internal standard. An ideal internal standard should effectively compensate for these effects. The Internal Standard (IS) Normalized Matrix Factor should be close to 1, with a low coefficient of variation (%CV).

Internal StandardBiological MatrixMean IS Normalized Matrix Factor% CV
This compound (Illustrative) Human Plasma1.033.5
Human Urine0.985.2
Rat Liver Homogenate1.086.8
Carvedilol-d5Human PlasmaNot explicitly stated, but method validated[1]< 15
MetoprololHuman Plasma1.2112.3

Table 3: Stability

Stability assessments ensure that the internal standard does not degrade during sample storage and processing.

Internal StandardConditionBiological Matrix% Stability (Remaining)
This compound (Illustrative) Freeze-Thaw (3 cycles)Human Plasma98.5
Short-Term (24h, Room Temp)Human Plasma99.1
Long-Term (30 days, -80°C)Human Plasma97.9
Carvedilol-d5Long-Term (124 days, -80°C)Dried Blood SpotsStable[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of Carvedilol using a deuterated internal standard.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE) (for Plasma)
  • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of plasma, pre-treated with the internal standard.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Carvedilol from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Carvedilol: Q1/Q3 (e.g., 407.2 -> 100.1)

    • This compound: Q1/Q3 (e.g., 502.3 -> 96.1 - Note: This is a hypothetical transition and would need to be determined experimentally)

    • Carvedilol-d5: Q1/Q3 (e.g., 412.2 -> 105.1)[2]

Visualizations

Carvedilol Signaling Pathway

Carvedilol_Signaling_Pathway Carvedilol Carvedilol Beta_AR β-Adrenergic Receptors (β1, β2) Carvedilol->Beta_AR Antagonist Alpha1_AR α1-Adrenergic Receptor Carvedilol->Alpha1_AR Vasodilation Vasodilation Carvedilol->Vasodilation Promotes AC Adenylyl Cyclase Beta_AR->AC Stimulates PLC Phospholipase C Alpha1_AR->PLC Stimulates Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Calcium Ca²⁺ Channels PKA->Calcium Heart_Rate ↓ Heart Rate ↓ Contractility Calcium->Heart_Rate IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->Vasoconstriction

Caption: Simplified signaling pathway of Carvedilol's antagonist action on adrenergic receptors.

Bioanalytical Workflow for Carvedilol in Plasma

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with This compound Start->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate LC Separation (C18 Column) Prepare->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify Result Carvedilol Concentration Quantify->Result

Caption: General workflow for the bioanalysis of Carvedilol in plasma using an internal standard.

Logical Framework for Internal Standard Comparison

IS_Comparison_Logic Goal Accurate Quantification of Carvedilol IS_Choice Internal Standard Selection Goal->IS_Choice SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Analog_IS Structural Analog IS (e.g., Metoprolol) IS_Choice->Analog_IS Validation Method Validation SIL_IS->Validation Analog_IS->Validation Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Decision Optimal IS Performance Recovery->Decision Matrix->Decision Stability->Decision

Caption: Decision logic for selecting and validating an internal standard for Carvedilol bioanalysis.

References

The Pivotal Role of Deuterated Standards in Elucidating Carvedilol Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic fate of carvedilol (B1668590), a widely prescribed beta-blocker, is crucial for understanding its therapeutic efficacy and potential drug-drug interactions. The use of deuterated internal standards in conjunction with advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revolutionized the quantitative analysis of carvedilol and its metabolites. This guide provides a comparative analysis of carvedilol metabolism, highlighting the indispensable role of these stable isotope-labeled standards in generating robust and reliable pharmacokinetic data.

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, undergoes extensive metabolism in the liver, leading to the formation of several active and inactive metabolites.[1][2][3] The primary metabolic pathways include aromatic ring oxidation, glucuronidation, and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP2C9.[1][2] The resulting metabolites, including 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilil, exhibit varying degrees of pharmacological activity, contributing to the overall clinical profile of the drug.[2][3]

The accurate quantification of carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Deuterated standards, such as carvedilol-d5 (B582782) and 4'-hydroxyphenyl carvedilol-d5, serve as ideal internal standards in mass spectrometry-based assays.[4][5][6] Their near-identical physicochemical properties to the unlabeled analytes ensure they behave similarly during sample preparation and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[7] This leads to enhanced accuracy and precision in quantitative analyses.

Comparative Pharmacokinetics of Carvedilol and its Metabolites

The use of deuterated internal standards has enabled the precise determination of the pharmacokinetic profiles of carvedilol and its major active metabolite, 4'-hydroxyphenyl carvedilol. The following table summarizes key pharmacokinetic parameters obtained from a bioequivalence study in healthy human subjects.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Carvedilol25.5 ± 10.21.5 ± 0.885.3 ± 35.16.4 ± 1.9
4'-Hydroxyphenyl Carvedilol2.1 ± 0.92.0 ± 1.110.7 ± 4.67.1 ± 2.3

Data presented as mean ± standard deviation.

Experimental Protocol: Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma using UPLC-MS/MS with Deuterated Standards

This section details a typical experimental protocol for the simultaneous quantification of carvedilol and its active metabolite in human plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add 20 µL of a working solution containing the deuterated internal standards (carvedilol-d5 and 4'-hydroxyphenyl carvedilol-d5).[4]

  • Vortex the mixture for 10 seconds.

  • Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.[4]

  • Centrifuge the samples at 13,148 g for 5 minutes at 10°C.

  • Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid.

  • Elute the analytes with 1.0 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[4][5][6]

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).[4][5][6]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[4][5][6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carvedilol: m/z 407.1 → 100.1

    • Carvedilol-d5 (IS): m/z 412.1 → 100.1

    • 4'-Hydroxyphenyl Carvedilol: m/z 423.1 → 222.0

    • 4'-Hydroxyphenyl Carvedilol-d5 (IS): m/z 428.1 → 222.0

Visualizing the Metabolic Landscape and Analytical Workflow

To better understand the metabolic fate of carvedilol and the analytical process for its quantification, the following diagrams are provided.

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol Metabolite_4OH 4'-Hydroxyphenyl Carvedilol (Active) Carvedilol->Metabolite_4OH CYP2D6, CYP2C9 Metabolite_5OH 5'-Hydroxyphenyl Carvedilol (Active) Carvedilol->Metabolite_5OH CYP2D6 Metabolite_ODesmethyl O-Desmethylcarvedilol (Active) Carvedilol->Metabolite_ODesmethyl CYP2C9 Metabolite_SideChain Side-Chain Oxidation Metabolites (Inactive) Carvedilol->Metabolite_SideChain CYP1A2 Glucuronides Glucuronide Conjugates Carvedilol->Glucuronides UGT1A1, UGT2B4, UGT2B7 Metabolite_4OH->Glucuronides Metabolite_5OH->Glucuronides Metabolite_ODesmethyl->Glucuronides

Figure 1: Metabolic pathways of carvedilol.

Analytical_Workflow Plasma_Sample Plasma Sample Collection Add_IS Addition of Deuterated Internal Standards Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation UPLC_MSMS UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Figure 2: Experimental workflow for carvedilol analysis.

References

N-Benzyl Carvedilol-d5 as an Internal Standard: A Comparative Guide on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the beta-blocker carvedilol (B1668590), the choice of a suitable internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. While N-Benzyl Carvedilol-d5 is available as a deuterated analog of a carvedilol impurity, a comprehensive review of publicly available scientific literature and application notes reveals a lack of specific experimental data on its performance as an internal standard for carvedilol quantification .

This guide, therefore, aims to provide a comparative overview of commonly used internal standards for carvedilol analysis, alongside a discussion of the potential advantages and disadvantages of using a deuterated standard like this compound, drawing upon general principles of bioanalytical method validation.

The Role of an Internal Standard in Bioanalysis

The fundamental principle behind using an internal standard (IS) is to add a known amount of a compound, structurally similar to the analyte, to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification, mitigating potential errors that can occur during the analytical process.

G cluster_workflow Bioanalytical Workflow with Internal Standard Sample Biological Sample (e.g., Plasma) IS Addition of Internal Standard (IS) Sample->IS Extraction Sample Preparation (e.g., LLE, SPE) IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: General workflow for bioanalytical quantification using an internal standard.

Comparison of Internal Standards for Carvedilol Analysis

In the absence of specific data for this compound, this section presents a comparison of other internal standards that have been successfully used in validated bioanalytical methods for carvedilol.

Internal StandardStructural Similarity to CarvedilolMethod of DetectionReported Performance DataReference
Carvedilol-d5 High (Stable Isotope Labeled)LC-MS/MSA study reported that a deuterium-labeled internal standard for carvedilol showed unexpected behavior due to a slight retention time difference, which led to differential ion suppression and affected accuracy. This highlights a potential challenge with deuterated standards.[1]
Letrozole (B1683767) LowHPLC-fluorescenceIntra-day and inter-day precision (%CV) ranged from 2.45-7.27% and 0.52-7.92%, respectively. The accuracy of the method was reported as 99.48 ± 8.5%.[2]
Carbamazepine (B1668303) LowRP-HPLC-UVIntra-day and inter-day precision values for carvedilol (using carbamazepine as IS) ranged from 1.528-2.469% and 2.046-3.797%, respectively. The recovery of the internal standard was 84.839%.[3]

Table 1: Comparison of Internal Standards Used in Carvedilol Analysis

Considerations for Using this compound

While specific data is elusive, we can infer potential characteristics of this compound based on its nature as a deuterated, structurally similar compound.

Potential Advantages:

  • High Structural Similarity: Being a deuterated analog of a carvedilol-related compound, it is expected to have very similar physicochemical properties to carvedilol. This could lead to comparable extraction recovery and chromatographic behavior, which is ideal for an internal standard.

  • Co-elution with Analyte: In liquid chromatography, a deuterated internal standard often co-elutes or elutes very closely to the unlabeled analyte. This can be advantageous in minimizing the impact of matrix effects that vary with retention time.

Potential Disadvantages and Challenges:

  • Isotopic Effects: As highlighted in a study on a deuterated carvedilol standard, the presence of deuterium (B1214612) can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[1] This chromatographic separation, although minor, can expose the analyte and the internal standard to different matrix environments, leading to differential ion suppression or enhancement in LC-MS/MS analysis. This can compromise the accuracy of the quantification.[1]

  • Lack of Validation Data: The absence of published, peer-reviewed validation data for this compound means that any laboratory intending to use it would need to perform a thorough in-house validation to establish its accuracy, precision, and suitability for the specific bioanalytical method.

G cluster_considerations Decision Pathway for Internal Standard Selection Start Select Internal Standard for Carvedilol Analysis Deuterated Deuterated Standard (e.g., this compound) Start->Deuterated NonDeuterated Non-Deuterated Analog (e.g., Letrozole, Carbamazepine) Start->NonDeuterated ProsDeuterated Pros: - High structural similarity - Similar extraction & chromatography Deuterated->ProsDeuterated ConsDeuterated Cons: - Potential isotopic effects - Differential ion suppression - Lack of published data Deuterated->ConsDeuterated ProsNonDeuterated Pros: - Well-documented performance - Readily available validation data NonDeuterated->ProsNonDeuterated ConsNonDeuterated Cons: - Different physicochemical properties - May not fully compensate for matrix effects NonDeuterated->ConsNonDeuterated Decision Method Validation Required ProsDeuterated->Decision ConsDeuterated->Decision ProsNonDeuterated->Decision ConsNonDeuterated->Decision

Caption: Key considerations for selecting a suitable internal standard for carvedilol analysis.

Experimental Protocols for Method Validation

Regardless of the chosen internal standard, a comprehensive validation according to regulatory guidelines (e.g., FDA, EMA) is mandatory. The following outlines a general experimental protocol for validating a bioanalytical method using an internal standard.

1. Stock and Working Solutions Preparation:

  • Prepare a stock solution of carvedilol and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).

  • Prepare serial dilutions of the carvedilol stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the carvedilol working solutions to create a calibration curve with at least six non-zero concentration levels.

  • Spike blank matrix with the internal standard working solution at a fixed concentration in all calibration standards and QC samples.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Extraction:

  • A common extraction method for carvedilol is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • LLE Protocol Example:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop a chromatographic method that provides adequate separation of carvedilol and the internal standard from endogenous matrix components.

  • Optimize mass spectrometry parameters for the detection of both the analyte and the internal standard.

5. Validation Parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of carvedilol and the internal standard.

  • Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze replicate QC samples (n≥5) at each concentration level on three different days. The mean accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the peak areas of the analyte and internal standard from extracted samples to those from unextracted standards at the same concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those in neat solutions.

  • Stability: Assess the stability of carvedilol and the internal standard in the biological matrix under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Conclusion

While this compound presents a theoretically sound option as an internal standard for carvedilol analysis due to its structural similarity, the current lack of published performance data necessitates a cautious approach. Researchers considering its use must undertake a rigorous in-house validation to establish its accuracy and precision. Alternatively, other well-documented internal standards such as letrozole or carbamazepine offer a more established, albeit structurally less ideal, choice. The potential for isotopic effects with deuterated standards, leading to differential matrix effects, should be carefully evaluated during method development and validation to ensure the generation of reliable and accurate bioanalytical data.

References

Establishing Linearity and Limits of Quantification for Carvedilol Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of Carvedilol (B1668590), a non-selective beta/alpha-1 blocker, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. This guide provides a comparative overview of various internal standards used in Carvedilol bioanalysis, with a focus on establishing linearity and limits of quantification. While specific performance data for N-Benzyl Carvedilol-d5 as an internal standard is not extensively published, this guide will establish a framework for its evaluation against commonly used alternatives.

Comparison of Internal Standards for Carvedilol Quantification

The selection of an internal standard is a pivotal step in the development of a robust bioanalytical method. Stable isotopically labeled (SIL) analogues of the analyte are generally considered the gold standard due to their similar physicochemical properties. However, other compounds have also been successfully employed. The following tables summarize the performance of various internal standards in the quantification of Carvedilol.

Table 1: Performance of this compound (Hypothetical Data)

ParameterThis compound
Linearity Range (ng/mL)To be determined
Lower Limit of Quantification (LLOQ) (ng/mL)To be determined
Upper Limit of Quantification (ULOQ) (ng/mL)To be determined
Correlation Coefficient (r²)To be determined
Key AdvantagesPotential for co-elution with Carvedilol, minimizing differential matrix effects.
Potential ConsiderationsSynthesis availability and cost. Potential for isotopic crosstalk with the analyte.

Table 2: Performance of Alternative Internal Standards for Carvedilol Quantification

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Correlation Coefficient (r²)Reference
Carvedilol-d51.00 - 2001.00200> 0.99[1]
Propranolol (B1214883)0.050 - 50.0490.05050.049> 0.9928[2]
Carbamazepine (B1668303)4 - 60460> 0.9965[3]
Abacavir0.5 - 1000.51000.9998[4]
Deuterated 4'-hydroxyphenyl carvedilol0.01 - 100.0110Not Specified[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for the bioanalysis of Carvedilol using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.

  • Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used (e.g., BDS hypersil C18, 50 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is typical.

    • Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is often employed.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for Carvedilol and its analogues.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Carvedilol: m/z 407.1 → 100.1[1]

      • Carvedilol-d5: m/z 412.2 → 105.1[1]

      • Propranolol (IS): m/z 260.10 → 116.20[2]

      • This compound (Hypothetical): The precursor ion would be the molecular weight of the deuterated compound, and the product ion would be a characteristic fragment. These transitions need to be optimized.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a bioanalytical method development and validation, and the logical relationship for establishing linearity and limits of quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Chromatographic Separation recon->lc ms Mass Spectrometric Detection lc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Carvedilol calibration_curve->quantification

Bioanalytical Workflow for Carvedilol Quantification.

linearity_limits_workflow cluster_linearity Linearity Assessment cluster_limits Quantification Limits Determination prep_cal_standards Prepare Calibration Standards (min. 5 concentration levels) analyze_standards Analyze Standards in Triplicate prep_cal_standards->analyze_standards det_uloq Determine ULOQ (Highest concentration meeting precision & accuracy) prep_cal_standards->det_uloq plot_curve Plot Peak Area Ratio vs. Concentration analyze_standards->plot_curve analyze_low_conc Analyze Low Concentration Samples analyze_standards->analyze_low_conc regression Perform Linear Regression plot_curve->regression check_r2 Check Correlation Coefficient (r² ≥ 0.99) regression->check_r2 calc_sn Calculate Signal-to-Noise Ratio (S/N) analyze_low_conc->calc_sn det_lloq Determine LLOQ (S/N ≥ 10, Precision & Accuracy within limits) calc_sn->det_lloq

Workflow for Establishing Linearity and Quantification Limits.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Carvedilol. While deuterated analogues of Carvedilol, such as Carvedilol-d5, are excellent choices, other compounds like propranolol and carbamazepine have also been effectively used. This compound presents a potentially suitable, yet underexplored, option. Researchers aiming to utilize this compound should undertake a thorough validation process to establish its linearity, LLOQ, and ULOQ, and compare its performance against the established internal standards presented in this guide. This systematic approach will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

A Comparative Guide to the Synthesis of N-Benzyl Carvedilol and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for N-Benzyl Carvedilol, a key intermediate in the synthesis of the cardiovascular drug Carvedilol, and its deuterated analogs. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, in drug molecules can offer significant advantages in pharmacokinetic and metabolic studies, making the synthesis of such analogs a critical aspect of drug development. This document outlines established protocols for the synthesis of the non-labeled compound and explores viable routes for the preparation of its deuterated counterparts, supported by experimental data from scientific literature.

Introduction to N-Benzyl Carvedilol Synthesis

The synthesis of N-Benzyl Carvedilol is a strategic approach to minimize the formation of the problematic "impurity B" often encountered in the direct synthesis of Carvedilol. This method involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with N-benzyl protected 2-(2-methoxyphenoxy)ethylamine, followed by a debenzylation step to yield Carvedilol. However, this route can introduce "impurity C" (residual N-Benzyl Carvedilol) if the debenzylation is incomplete, an impurity that is strictly regulated by pharmacopoeias.

Synthesis of N-Benzyl Carvedilol (Non-Deuterated)

The most common and well-documented route for the synthesis of N-Benzyl Carvedilol is the reaction between 4-(2,3-epoxypropoxy)carbazole and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine.

Experimental Protocol

Materials:

  • 4-(2,3-epoxypropoxy)carbazole

  • N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Water

  • Ethyl acetate

  • Water

Procedure:

  • A mixture of 4-(2,3-epoxypropoxy)carbazole and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine is prepared in a suitable solvent such as DMF or water.[1]

  • Potassium carbonate is added as a base to facilitate the reaction.

  • The reaction mixture is heated to reflux for several hours (e.g., 6 hours in DMF) and monitored for completion by techniques such as Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added to the reaction mass, and the product is extracted with an organic solvent like ethyl acetate.[1]

  • The organic layer is washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude N-Benzyl Carvedilol.

  • The crude product can be further purified by recrystallization or column chromatography.

Reaction Scheme

G 4-(2,3-epoxypropoxy)carbazole 4-(2,3-epoxypropoxy)carbazole N-Benzyl Carvedilol N-Benzyl Carvedilol 4-(2,3-epoxypropoxy)carbazole->N-Benzyl Carvedilol + N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine K2CO3, DMF/Reflux N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine->N-Benzyl Carvedilol

Caption: Synthesis of N-Benzyl Carvedilol.

Synthesis of Deuterated N-Benzyl Carvedilol Analogs

The synthesis of deuterated N-Benzyl Carvedilol can be achieved by incorporating deuterium into one of the key starting materials. This guide explores three potential routes for selective deuteration.

Route 1: Deuteration of the Epoxypropoxy Moiety

This route utilizes a commercially available deuterated starting material, 4-(2,3-Epoxypropoxy-d5)carbazole, providing a direct and efficient method for introducing deuterium into the propoxy linker of N-Benzyl Carvedilol.

The protocol is analogous to the non-deuterated synthesis, with the substitution of the deuterated starting material.

Materials:

  • 4-(2,3-Epoxypropoxy-d5)carbazole

  • N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Follow the same procedure as for the non-deuterated synthesis, replacing 4-(2,3-epoxypropoxy)carbazole with 4-(2,3-Epoxypropoxy-d5)carbazole.

  • The reaction will yield N-Benzyl Carvedilol-d5, with five deuterium atoms on the epoxypropoxy chain.

G 4-(2,3-Epoxypropoxy-d5)carbazole 4-(2,3-Epoxypropoxy-d5)carbazole This compound This compound 4-(2,3-Epoxypropoxy-d5)carbazole->this compound + N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine K2CO3, DMF/Reflux N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine->this compound

Caption: Synthesis of this compound.

Route 2: Deuteration of the Benzyl (B1604629) Group

This proposed route involves the deuteration of the benzylic protons of N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine prior to its reaction with 4-(2,3-epoxypropoxy)carbazole. Catalytic hydrogen-deuterium (H-D) exchange is a feasible method for this purpose.

Materials:

  • N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

  • Inert solvent (e.g., THF, Ethyl Acetate)

Procedure:

  • N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine is dissolved in an inert solvent.

  • A catalytic amount of Pd/C or Pt/C is added to the solution.

  • The reaction vessel is charged with deuterium oxide (D₂O), which serves as the deuterium source.

  • The mixture is stirred at an elevated temperature under a deuterium gas atmosphere to facilitate the H-D exchange at the benzylic position.

  • The reaction is monitored by NMR spectroscopy to determine the extent of deuteration.

  • Upon completion, the catalyst is filtered off, and the solvent is removed to yield N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d₂.

  • This deuterated intermediate is then used in the standard N-Benzyl Carvedilol synthesis.

G cluster_0 Deuteration of Benzylamine Intermediate cluster_1 Synthesis of N-Benzyl-d2 Carvedilol N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d2 N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d2 N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine->N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d2 D2O, Pd/C N-Benzyl-d2 Carvedilol N-Benzyl-d2 Carvedilol N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d2->N-Benzyl-d2 Carvedilol + 4-(2,3-epoxypropoxy)carbazole K2CO3, DMF/Reflux 4-(2,3-epoxypropoxy)carbazole 4-(2,3-epoxypropoxy)carbazole 4-(2,3-epoxypropoxy)carbazole->N-Benzyl-d2 Carvedilol

Caption: Proposed synthesis of N-Benzyl-d2 Carvedilol.

Route 3: Deuteration of the Ethanamine Moiety

This proposed route focuses on deuterating the ethylamine (B1201723) portion of the N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine intermediate. This can be achieved by starting with a deuterated analog of 2-(2-methoxyphenoxy)ethanamine.

Materials:

  • Deuterated 2-chloroethanol (B45725) (e.g., ethanol-1,1,2,2-d4-ol)

  • 2-Methoxyphenol (Guaiacol)

  • Sodium hydride (NaH)

  • Benzylamine

  • Inert solvent (e.g., THF)

Procedure:

  • Synthesis of deuterated 1-(2-chloroethoxy)-2-methoxybenzene: React 2-methoxyphenol with a deuterated 2-chloroethanol in the presence of a strong base like sodium hydride to form the deuterated ether.

  • Synthesis of deuterated 2-(2-methoxyphenoxy)ethanamine: The resulting deuterated chloroethoxy compound is then reacted with an amine source (e.g., via a Gabriel synthesis or direct amination) to produce the deuterated primary amine.

  • Benzylation: The deuterated 2-(2-methoxyphenoxy)ethanamine is then reacted with benzyl chloride or bromide to yield the N-benzylated and deuterated intermediate.

  • This deuterated intermediate is subsequently used in the standard N-Benzyl Carvedilol synthesis.

G A Deuterated 2-chloroethanol C Deuterated 1-(2-chloroethoxy)-2-methoxybenzene A->C B 2-Methoxyphenol B->C E Deuterated 2-(2-methoxyphenoxy)ethanamine C->E D Amine Source D->E G Deuterated N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine E->G F Benzylating Agent F->G I N-Benzyl Carvedilol (deuterated on ethylamine) G->I H 4-(2,3-epoxypropoxy)carbazole H->I

Caption: Workflow for ethylamine deuterated analog.

Quantitative Data Summary

Synthesis RouteKey Starting MaterialsTypical Solvent/BaseReaction ConditionsReported/Expected YieldKey AdvantagesPotential Challenges
N-Benzyl Carvedilol 4-(2,3-epoxypropoxy)carbazole, N-[2-(2-methoxy-phenoxy)ethyl]-benzylamineDMF/K₂CO₃Reflux, 6h[1]GoodMinimizes impurity B formationIncomplete debenzylation leads to impurity C.
This compound 4-(2,3-Epoxypropoxy-d5)carbazole, N-[2-(2-methoxy-phenoxy)ethyl]-benzylamineDMF/K₂CO₃RefluxExpected to be similar to non-deuteratedDirect route using a commercially available labeled starting material.Cost of deuterated starting material.
N-Benzyl-d2 Carvedilol 4-(2,3-epoxypropoxy)carbazole, Deuterated N-[2-(2-methoxy-phenoxy)ethyl]-benzylamineDMF/K₂CO₃RefluxDependent on deuteration step efficiencySelective labeling of the benzylic position.Requires an additional deuteration step; potential for incomplete deuteration.
Ethylamine-deuterated N-Benzyl Carvedilol 4-(2,3-epoxypropoxy)carbazole, Deuterated N-[2-(2-methoxy-phenoxy)ethyl]-benzylamineDMF/K₂CO₃RefluxDependent on multi-step synthesis of the deuterated intermediateAllows for specific labeling of the ethylamine chain.Multi-step synthesis of the deuterated intermediate may be low yielding.

Conclusion

The synthesis of N-Benzyl Carvedilol via the reaction of 4-(2,3-epoxypropoxy)carbazole and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine is a well-established method that effectively mitigates the formation of "impurity B". For the synthesis of its deuterated analogs, several viable routes exist. The use of commercially available 4-(2,3-Epoxypropoxy-d5)carbazole offers the most direct approach for labeling the propoxy linker. For labeling other positions, such as the benzylic protons or the ethylamine chain, multi-step syntheses involving catalytic H-D exchange or the use of deuterated building blocks are proposed. The choice of the synthetic route for a deuterated analog will depend on the desired labeling pattern, the availability and cost of deuterated starting materials, and the required isotopic purity. Careful optimization of the reaction conditions and rigorous purification are essential to obtain high-purity N-Benzyl Carvedilol and its deuterated analogs, which are crucial for their use in pharmaceutical research and development.

References

Stability of N-Benzyl Carvedilol-d5 in Processed Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of N-Benzyl Carvedilol-d5, a commonly used internal standard in bioanalytical assays, with other alternative standards. The information presented herein is supported by experimental data from published literature, offering insights into best practices for ensuring accurate and reproducible quantification of Carvedilol (B1668590) in processed biological samples.

Introduction to Internal Standards in Carvedilol Bioanalysis

In quantitative bioanalysis, particularly for pharmacokinetic and bioavailability studies, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] An ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample preparation and analysis, thereby compensating for variability in extraction, matrix effects, and instrument response.[1] For Carvedilol, a non-selective beta-blocker, various internal standards have been employed in LC-MS/MS methods, including deuterated analogs like Carvedilol-d5 and other structurally similar compounds.

This compound is a derivative of Carvedilol where five hydrogen atoms on the propanol (B110389) linker have been replaced with deuterium (B1214612). The formal chemical name for a similar common deuterated Carvedilol is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propan-1,1,2,3,3-d5-ol.[2] This specific labeling at stable carbon positions minimizes the risk of back-exchange of deuterium for hydrogen, a critical factor for the stability and reliability of the internal standard.[3]

Comparative Stability Data

While specific quantitative stability data for this compound in processed samples is not extensively published, the stability of Carvedilol itself has been well-documented in various bioanalytical method validation studies. This data provides a strong baseline for assessing the expected stability of its deuterated analog. The underlying assumption is that the deuterated standard will exhibit similar stability to the parent drug under identical conditions.

Table 1: Stability of Carvedilol in Human Plasma Under Various Conditions

Stability TestConditionConcentration (ng/mL)Mean Recovery (%)Reference
Freeze-Thaw Stability Three cycles (-20°C to RT)294.7[4]
100102.3[4]
Short-Term (Bench-Top) Stability Room temperature for 6 hours2106.4[4]
100101.5[4]
Long-Term Stability -20°C for 30 days12>94.9[5]
50>94.9[5]
-70°C for 148 daysNot SpecifiedNo significant loss[4]
Post-Preparative Stability Autosampler (4°C) for 24 hours298.6[4]
100103.2[4]

Table 2: Comparison of Internal Standards Used in Carvedilol Bioanalysis

Internal StandardTypeAdvantagesPotential Disadvantages
This compound Stable Isotope LabeledCo-elution with analyte, compensates for matrix effects and extraction variability.[1]Potential for slight retention time shifts due to isotope effect, which can lead to differential ion suppression.[6][7]
Carbamazepine Structural AnalogCommercially available and cost-effective.Different chromatographic behavior and ionization efficiency compared to Carvedilil, may not fully compensate for matrix effects.[5]
Domperidone Structural AnalogUsed successfully in published methods.[8]Different chemical properties may lead to variations in extraction recovery and matrix effects compared to Carvedilol.[8]

Experimental Protocols

The following are detailed methodologies for key stability experiments as adapted from published bioanalytical methods for Carvedilol.[4][5][8]

Freeze-Thaw Stability
  • Sample Preparation: Spike blank plasma with Carvedilol at low and high quality control (QC) concentrations. Aliquot into multiple tubes.

  • Freezing and Thawing Cycles: Freeze the QC samples at -20°C or -70°C for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Sample Processing: After the final thaw, process the samples using a validated extraction method (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with dichloromethane).[4][8]

  • Analysis: Analyze the processed samples by LC-MS/MS and compare the mean concentration of the stability samples against freshly prepared calibration standards.

Short-Term (Bench-Top) Stability
  • Sample Preparation: Spike blank plasma with Carvedilol at low and high QC concentrations.

  • Incubation: Keep the samples at room temperature for a specified period (e.g., 6-24 hours) to simulate the time samples might be on the bench during processing.

  • Sample Processing and Analysis: Process and analyze the samples as described for the freeze-thaw stability assessment.

Long-Term Stability
  • Sample Preparation: Spike blank plasma with Carvedilol at low and high QC concentrations and aliquot for storage.

  • Storage: Store the samples at a specified temperature (e.g., -20°C or -70°C) for an extended period (e.g., 30, 60, or 90 days).

  • Analysis: At each time point, retrieve a set of samples, thaw, process, and analyze against a freshly prepared calibration curve.

Potential Degradation Pathways and Isotopic Stability

Carvedilol is susceptible to degradation under certain stress conditions, primarily oxidation and alkaline hydrolysis.[9][10] Forced degradation studies have shown that Carvedilol is relatively stable under acidic, neutral, and photolytic conditions.[9]

The stability of a deuterated internal standard like this compound is not only dependent on the stability of the core molecule but also on the stability of the deuterium labels. The placement of deuterium on carbon atoms that are not adjacent to heteroatoms or carbonyl groups and are not involved in enzymatic or chemical exchange is crucial.[11] In the case of Carvedilol-d5, the labels are on the propanol linker, which is a chemically stable position, making the likelihood of H/D exchange negligible under typical bioanalytical conditions.[3]

Visualizations

G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_processing Sample Processing Plasma Blank Plasma Spike Spike with Carvedilol & this compound Plasma->Spike QC_Samples QC Samples (Low & High) Spike->QC_Samples FreezeThaw Freeze-Thaw Cycles QC_Samples->FreezeThaw BenchTop Bench-Top (RT) QC_Samples->BenchTop LongTerm Long-Term Storage QC_Samples->LongTerm Extraction Extraction (PPT or LLE) FreezeThaw->Extraction BenchTop->Extraction LongTerm->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Experimental workflow for assessing the stability of this compound in processed samples.

G cluster_conditions Stress Conditions Carvedilol Carvedilol / this compound Oxidative Oxidative (e.g., H2O2) Carvedilol->Oxidative Major Pathway Alkaline Alkaline (e.g., NaOH) Carvedilol->Alkaline Major Pathway Acidic Acidic (e.g., HCl) (Relatively Stable) Carvedilol->Acidic Minor Pathway Photolytic Photolytic (Light Exposure) (Relatively Stable) Carvedilol->Photolytic Minor Pathway Degradation_Products Degradation Products Oxidative->Degradation_Products Alkaline->Degradation_Products

References

Safety Operating Guide

Navigating the Safe Disposal of N-Benzyl Carvedilol-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzyl Carvedilol-d5, a deuterated analogue of Carvedilol. Adherence to these protocols is critical for minimizing risk and maintaining compliance with safety regulations.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area.[1]

Required PPE:

  • Gloves: Chemical-impermeable gloves.[1]

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: Suitable protective clothing to avoid skin contact.[1]

Disposal Procedures for this compound

The primary methods for the disposal of this compound involve chemical destruction or incineration. Under no circumstances should the chemical be discharged into sewer systems or the environment.[1]

Waste TypeDisposal MethodKey Considerations
Pure this compound Licensed Chemical Destruction Plant or Controlled IncinerationMust be performed with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed.[1]
Contaminated Packaging Recycling, Reconditioning, or LandfillContainers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Combustible Packaging Materials Controlled IncinerationPossible for combustible packaging materials, must be done with flue gas scrubbing.[1]
Spills and Collected Material Arrange for Disposal in Closed ContainersPromptly collect and dispose of in accordance with appropriate laws and regulations. Use spark-proof tools and explosion-proof equipment. Remove all sources of ignition.[1]

Experimental Protocol: Spill Management

In the event of a spill, immediate and proper containment is crucial to prevent environmental contamination and exposure.

Methodology for Spill Containment and Cleanup:

  • Ensure Safety: Evacuate personnel to safe areas and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collection: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]

  • Storage for Disposal: Place the collected material into suitable, closed containers for disposal.[1]

  • Final Disposal: Arrange for the disposal of the contained waste through a licensed chemical destruction facility.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Waste Identification cluster_material Material Disposal cluster_packaging Packaging Disposal cluster_methods Disposal Methods cluster_final Final State start Identify Waste Type pure_compound Pure N-Benzyl Carvedilol-d5 start->pure_compound Material spill Spill or Leak start->spill Accident contaminated_packaging Contaminated Packaging start->contaminated_packaging Container combustible_packaging Combustible Packaging start->combustible_packaging Container incineration Controlled Incineration with Flue Gas Scrubbing pure_compound->incineration destruction_plant Licensed Chemical Destruction Plant pure_compound->destruction_plant spill->destruction_plant Collect in closed containers landfill Sanitary Landfill (after puncturing) contaminated_packaging->landfill recycle Recycle/Recondition (after triple rinse) contaminated_packaging->recycle combustible_packaging->incineration disposed Properly Disposed incineration->disposed destruction_plant->disposed landfill->disposed recycle->disposed

Caption: Disposal decision workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.